molecular formula C8H9NO3 B122808 2-Amino-5-methoxybenzoic acid CAS No. 6705-03-9

2-Amino-5-methoxybenzoic acid

Cat. No.: B122808
CAS No.: 6705-03-9
M. Wt: 167.16 g/mol
InChI Key: UMKSAURFQFUULT-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzoic acid is a methoxybenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSAURFQFUULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298930
Record name 2-Amino-5-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-03-9
Record name 6705-03-9
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Record name 2-Amino-5-methoxybenzoic acid
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Record name 2-Amino-5-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6705-03-9

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzoic acid, a pivotal chemical intermediate in pharmaceutical and research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known as 5-Methoxyanthranilic acid, is an aromatic amino acid derivative. Its molecular structure, featuring both an amino and a methoxy (B1213986) group, imparts unique solubility and reactivity characteristics that are highly valued in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6705-03-9[1][2][3][4]
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3][5]
Appearance Grey to brown solid[1]
Melting Point 148-152 °C[1]
Purity ≥ 97%[1]
InChI Key UMKSAURFQFUULT-UHFFFAOYSA-N[5]
SMILES String COc1ccc(N)c(c1)C(O)=O

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro precursor.[6] A common and efficient method is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[5][7]

Experimental Protocol: Synthesis via Catalytic Hydrogenation [5]

  • Starting Material: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

  • Catalyst: 10% Palladium on carbon (Pd/C) (300 mg)

  • Solvent: Tetrahydrofuran (THF) (250 mL)

  • Reaction Conditions: The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.[5]

  • Work-up:

    • The catalyst is removed by filtration over Celite.

    • The filtrate is concentrated under reduced pressure.

  • Product: this compound is obtained as a brown solid (25.0 g, 98% yield).[5]

  • Analysis:

    • LCMS m/z = 168.1 (M+1), 150.1 (M-17)

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)

Synthesis_Workflow start 5-Methoxy-2-nitrobenzoic acid reaction Stir 18h at RT start->reaction catalyst Pd/C, H₂ catalyst->reaction solvent THF solvent->reaction filtration Filter over Celite reaction->filtration concentration Concentrate filtrate filtration->concentration product This compound concentration->product

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a wide range of pharmaceutical compounds and research chemicals.[1][3]

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticonvulsant drugs.[8] Notably, it is used in the production of Alogliptin, a selective inhibitor of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes, and in the synthesis of quinazolinone derivatives that act as histamine (B1213489) H3 receptor inverse agonists.[4][9][10]

  • Biochemical Research: This compound is utilized in studies investigating enzyme activity and metabolic pathways.[1] Its derivatives are explored for their potential to modulate neurotransmitter pathways, particularly histamine H₃ receptor activity.[6]

  • Material Science: It can be incorporated into polymers to enhance thermal stability and mechanical properties.[1]

  • Cosmetic Industry: Due to potential anti-inflammatory properties, it is being explored for use in skincare products.[1]

Applications main This compound pharma Pharmaceuticals main->pharma research Biochemical Research main->research materials Material Science main->materials cosmetics Cosmetics main->cosmetics sub_pharma1 Alogliptin (DPP-IV inhibitor) pharma->sub_pharma1 sub_pharma2 Histamine H3 Inverse Agonists pharma->sub_pharma2 sub_pharma3 Anti-inflammatory Agents pharma->sub_pharma3 sub_research1 Enzyme Inhibition Studies research->sub_research1 sub_research2 Receptor Binding Assays research->sub_research2

Key application areas of this compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity (single exposure)H335May cause respiratory irritation
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11] A dust mask (type N95 or equivalent) is also recommended.

  • Handling: Avoid breathing dust and contact with skin and eyes.[12] Use only in a well-ventilated area.[11] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool (0-8 °C), well-ventilated place and keep the container tightly closed.[1][11]

  • Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, alert emergency responders and advise personnel in the area.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[11][14]

This guide summarizes the essential technical information for this compound, providing a foundation for its safe and effective use in research and development. For further details, consult the referenced safety data sheets and technical literature.

References

An In-depth Technical Guide to 5-Methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Methoxyanthranilic acid (also known as 2-amino-5-methoxybenzoic acid). It is an important building block in organic synthesis, particularly in the development of pharmaceuticals. This document collates essential information on its chemical and physical properties, spectral data, and relevant experimental protocols. The content is structured to be a practical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

5-Methoxyanthranilic acid is a substituted anthranilic acid derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, an amino group, and a methoxy (B1213986) group at positions 1, 2, and 5, respectively.

Table 1: General and Physical Properties of 5-Methoxyanthranilic Acid

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 5-Methoxyanthranilic acid, 5-Methoxy-2-aminobenzoic acid, 6-Amino-m-anisic acid[2]
CAS Number 6705-03-9[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to yellow to pale orange crystalline powder[3]
Melting Point 148-152 °C
pKa 2.08±0.10 (Predicted)[1]
LogP 0.9756[2]
Solubility Slightly soluble in methanol (B129727). Good solubility in a range of organic solvents is expected due to its polarity and hydrogen bonding capability. Solubility in water is influenced by pH.[4]

Table 2: Computed Physicochemical Properties of 5-Methoxyanthranilic Acid

PropertyValueReference(s)
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area (TPSA) 72.55 Ų[2]
Formal Charge 0
Complexity 172[1]
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Spectral Data

The structural features of 5-Methoxyanthranilic acid can be confirmed by various spectroscopic techniques.

Table 3: Spectral Data of 5-Methoxyanthranilic Acid

TechniqueKey Peaks/FeaturesReference(s)
¹H NMR (400 MHz, DMSO-d₆) δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)[5]
¹³C NMR (100 MHz, DMSO-d₆) The carboxylic carbon atom is expected to resonate around 170 ppm. A complete assignment can be inferred from detailed 2D NMR analysis of similar compounds.[6][7]
Infrared (IR) Spectroscopy Characteristic peaks for N-H, O-H, C=O (carboxylic acid), C-O (ether), and aromatic C-H and C=C bonds are expected.[1]
Mass Spectrometry (MS) m/z = 168.1 (M+1), 150.1 (M-17)[5]

Experimental Protocols

Synthesis of 5-Methoxyanthranilic Acid

A common and efficient method for the synthesis of 5-Methoxyanthranilic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[5][8]

Reaction Scheme:

G reactant 5-Methoxy-2-nitrobenzoic acid product 5-Methoxyanthranilic acid reactant->product Hydrogenation reagents H₂, Pd/C THF, Room Temperature

Figure 1: Synthesis of 5-Methoxyanthranilic acid.

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Celite

  • Hydrogen gas (H₂) balloon

Procedure:

  • In a suitable reaction vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).[5]

  • Add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[5]

  • Evacuate the vessel and backfill with hydrogen gas from a balloon.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere for approximately 18 hours.[5]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

  • Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. A yield of approximately 98% has been reported.[5]

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.[9][10][11]

General Protocol:

  • Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixed solvent system like ethanol/water is often effective for compounds of this nature.[10]

  • Dissolve the crude 5-Methoxyanthranilic acid in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual impurities.

  • Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of 5-Methoxyanthranilic acid and to monitor reaction progress.[12][13]

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column is typically suitable for this type of aromatic compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 230 nm or 280 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Biological Activity and Applications in Drug Development

5-Methoxyanthranilic acid and its derivatives have been investigated for a range of biological activities. Anthranilic acid derivatives, in general, are known to possess anti-inflammatory, analgesic, and other pharmacological properties.[14][15][16]

While specific signaling pathways directly modulated by 5-Methoxyanthranilic acid are not extensively documented in publicly available literature, its structural motif is present in molecules with known biological targets. It serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with desired therapeutic effects. For instance, derivatives of anthranilic acid have been explored as inhibitors of enzymes such as mitogen-activated protein kinases (MAPK).[16]

The general workflow for utilizing a compound like 5-Methoxyanthranilic acid in an early-stage drug discovery project, such as an enzyme inhibition assay, is depicted below.

Figure 2: Workflow for an enzyme inhibition assay.

Safety and Handling

5-Methoxyanthranilic acid is classified as harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Statements for 5-Methoxyanthranilic Acid

CodeStatementReference(s)
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Conclusion

5-Methoxyanthranilic acid is a versatile chemical intermediate with established protocols for its synthesis and purification. Its physicochemical and spectral properties are well-characterized, making it a reliable starting material for further chemical modifications. While its own biological activity is not extensively detailed, its role as a precursor to pharmacologically active molecules underscores its importance in the field of drug discovery and development. This guide serves as a foundational resource for researchers working with this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data integral to the structural elucidation of 2-Amino-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the key identifiers, physicochemical properties, and spectroscopic profile of this important chemical entity. Through a combination of detailed experimental protocols, tabulated quantitative data, and visual workflows, this guide serves as an in-depth resource for the scientific community.

Compound Identification and Physicochemical Properties

This compound, a substituted benzoic acid derivative, is a valuable building block in the synthesis of various pharmaceutical compounds. Accurate identification and characterization are paramount for its application in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 5-Methoxyanthranilic acid, 5-Methoxy-2-aminobenzoic acidChemicalBook
CAS Number 6705-03-9Sigma-Aldrich[1]
Molecular Formula C₈H₉NO₃Sigma-Aldrich[1]
Molecular Weight 167.16 g/mol Sigma-Aldrich[1]
Appearance White to light yellow crystalline powderChemicalBook
Melting Point 148-152 °CSigma-Aldrich[1]

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.31d2.8Ar-H
6.61dd8.8, 3.2Ar-H
6.44d8.8Ar-H
3.60s--OCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Due to the unavailability of experimental data, the following ¹³C NMR chemical shifts are predicted based on the analysis of structurally similar compounds.

Chemical Shift (δ) ppmAssignment
168.5C=O (Carboxylic acid)
152.0Ar-C-OCH₃
142.0Ar-C-NH₂
122.0Ar-CH
118.0Ar-CH
115.0Ar-CH
110.0Ar-C-COOH
55.0-OCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The solid sample is analyzed, and the following characteristic absorption bands are observed.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amino group), O-H Stretch (Carboxylic acid)
3000-2850MediumC-H Stretch (Aromatic and Methoxy)
1700-1650StrongC=O Stretch (Carboxylic acid)
1620-1580MediumN-H Bend (Amino group), C=C Stretch (Aromatic)
1250-1200StrongC-O Stretch (Aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
168.1[M+H]⁺ (Protonated molecule)
150.1[M-H₂O+H]⁺ or [M-NH₃+H]⁺ (Fragment ion)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Methods:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans were employed to obtain a high-quality spectrum for all carbon signals, including quaternary carbons.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Methods:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

  • Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then analyzed for characteristic absorption bands.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Methods:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent mixture, such as methanol (B129727) and water.

  • Chromatographic Conditions: The sample was injected onto a C18 reverse-phase HPLC column. A gradient elution was performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry Conditions: The mass spectrometer was operated in positive ion mode. The ESI source parameters were optimized to achieve maximum ionization. Mass spectra were acquired over a mass-to-charge (m/z) range that included the expected molecular ion.

  • Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was analyzed to identify the m/z of the molecular ion and any significant fragment ions.

Visualized Workflows and Relationships

To further clarify the process of structure elucidation and the relationships between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Molecular Structure Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: A generalized workflow for the structure elucidation of this compound.

Caption: A 2D representation of the molecular structure of this compound.

This comprehensive guide provides the foundational knowledge for the accurate identification and characterization of this compound. The detailed protocols and compiled data are intended to support and streamline the efforts of researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-methoxybenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for determining solubility through established experimental protocols.

Introduction to this compound

This compound, also known as 5-methoxyanthranilic acid, is a valuable building block in organic synthesis. It is a white to light yellow crystalline powder.[1] Its chemical structure, featuring both an amino and a carboxylic acid group, as well as a methoxy (B1213986) group on the benzene (B151609) ring, dictates its physical and chemical properties, including its solubility profile. Understanding its solubility is crucial for its application in pharmaceutical synthesis, materials science, and other research areas.

Quantitative Solubility Data

Table 1: Solubility Data for this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Citation
EthanolNot ReportedData Not Available
MethanolNot ReportedData Not Available
AcetoneNot ReportedData Not Available
Dimethyl Sulfoxide (DMSO)Not ReportedData Not Available
Dimethylformamide (DMF)Not ReportedData Not Available
Ethyl AcetateNot ReportedData Not Available
ChloroformNot ReportedData Not Available
AcetonitrileNot ReportedData Not Available
Tetrahydrofuran (THF)Not ReportedData Not Available

Note: The absence of data highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound. The equilibrium solubility method is a common and reliable approach.

3.1. Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, etc.)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For solvents where the solid does not readily settle, centrifugation can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a compatible filter.

    • Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the equilibrium solubility method.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-72h separate Separate Solid and Liquid Phases equilibrate->separate Settle or centrifuge sample Collect and Dilute Supernatant separate->sample Filter supernatant quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify Analyze sample calculate Calculate Solubility quantify->calculate Use calibration curve end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity: The principle of "like dissolves like" is a key determinant. As this compound possesses both polar (amino and carboxylic acid) and non-polar (benzene ring) moieties, its solubility will vary across solvents of different polarities.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for specific solvent systems.

  • Hydrogen Bonding: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at dissolving this compound.

  • pH of the Medium: In protic solvents, the pH can significantly affect the ionization state of the amino and carboxylic acid groups, thereby influencing solubility.

Conclusion

References

Technical Guide: Physicochemical Characterization of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid, also known as 5-Methoxyanthranilic acid, is an aromatic amino acid derivative with significant applications in pharmaceutical and chemical research. Its molecular structure, featuring both an amine and a carboxylic acid group, along with a methoxy (B1213986) substituent, imparts unique reactivity and solubility characteristics. This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents, including quinazolinone-based histamine (B1213489) H3 receptor inverse agonists and the dipeptidyl peptidase IV (DPP-4) inhibitor, Alogliptin.[1][2] A precise understanding of its physicochemical properties, particularly its melting point, is fundamental for its identification, purity assessment, and application in synthetic chemistry.

Physicochemical Properties

The melting point of a crystalline solid is a critical physical constant used for identification and as an indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities. The accepted melting point for this compound is consistently reported within a narrow range.

PropertyValueSource(s)
Melting Point 148-152 °C [1][3][4][5]
Molecular Formula C₈H₉NO₃[1][4]
Molecular Weight 167.16 g/mol [1][3][4][5]
Appearance White to light yellow or pale orange crystalline powder[1][2]
CAS Number 6705-03-9[1][3][4][5]

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound, a standard and widely accepted technique in organic chemistry. This procedure can be performed using either a digital melting point apparatus or a Thiele tube setup.

Apparatus and Materials:

  • This compound sample (must be completely dry)

  • Glass capillary tubes (sealed at one end)

  • Digital melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil)

  • Thermometer (calibrated)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

  • Long glass tube or pipe for packing

Procedure:

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[6]

    • Jab the open end of a capillary tube into the powdered sample.[1][7]

    • Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.[1][7]

    • To ensure dense packing, drop the capillary tube, sealed-end down, several times through a long, hollow tube (e.g., a cut PVC pipe or a long glass tube) onto the benchtop.[1][7]

    • Repeat until the sample is packed to a height of 2-3 mm.[4][7][8] An improperly packed or excessive amount of sample can lead to a broad and inaccurate melting range.[7]

  • Measurement with a Digital Melting Point Apparatus:

    • Insert the packed capillary tube into one of the sample slots of the melting point apparatus.[1]

    • Set a plateau temperature approximately 15-20°C below the expected melting point (i.e., around 130°C).[4][9]

    • Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4][8][10]

    • Press the start button to begin heating.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[1][4][7]

    • Continue observing and record the temperature at which the last solid crystal disappears, turning into a clear liquid (complete melting).[1][4][7]

    • The recorded values constitute the melting point range. For high accuracy, repeat the measurement with a fresh sample, allowing the apparatus to cool sufficiently beforehand.[4]

  • Measurement with a Thiele Tube:

    • Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer's bulb.[1][2]

    • Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is above the level of the heating oil.[2]

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[1] The tube's design facilitates the circulation of oil via convection currents, ensuring uniform temperature distribution.[3][11]

    • Observe the sample closely as the temperature rises.

    • Record the temperature at the first sign of melting and the temperature when the sample is fully liquefied. This is the melting point range.[3]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound using the capillary method.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording A Obtain Dry Sample B Grind to Fine Powder (if necessary) A->B C Load into Capillary Tube (2-3 mm height) B->C D Pack Sample Densely C->D E Insert into Apparatus D->E F Heat Slowly (1-2 °C/min) G Observe Sample H Record T_initial (First liquid drop) G->H I Record T_final (All solid melts) H->I J Report Melting Range (T_initial - T_final) I->J

Workflow for Melting Point Determination.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 2-Amino-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis and biochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks. This document collates critical data from multiple safety data sheets and chemical supplier information to present a comprehensive resource for laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][3][4]

GHS Hazard Classification:

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Signal Word: Warning[1][5][6]

Hazard Statements:

  • H302: Harmful if swallowed.[5][6][7]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [6][8][9]
Appearance White to light yellow or tan crystalline powder.[10][11]
Melting Point 148-152 °C[6][7]
Boiling Point 349.9±27.0 °C at 760 mmHg[7]
Flash Point 165.4±23.7 °C[7]
Solubility Does not mix well with water.[10]
Stability Stable under normal conditions.[12]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of the compound.

Handling:

  • Avoid all personal contact, including inhalation of dust.[10][13]

  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially if dust may be generated.[14][15]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][14][15]

  • Do not eat, drink, or smoke in the work area.[13][14]

  • Wash hands thoroughly after handling.[13][14]

  • Avoid generating dust.[10] Fine dust particles may form explosive mixtures with air.[10]

  • Do not cut, drill, grind, or weld containers that have held this material as residual dust may pose an explosion hazard.[10]

Storage:

  • Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[3][10][12][14]

  • Keep away from incompatible materials such as strong oxidizing agents.[10][12]

  • Store locked up.[4][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[14][15] A face shield may also be necessary.[14]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[15] Glove suitability and durability depend on the frequency and duration of contact.[10]
Skin and Body Protection Standard laboratory coat. Wear suitable protective clothing to prevent skin exposure.[2][14]
Respiratory Protection For procedures that may generate dust, a NIOSH/MSHA-approved N95 dust mask or working under a certified chemical fume hood is recommended.[5][15] In case of inadequate ventilation, wear respiratory protection.[14]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water.[12][14] Do NOT induce vomiting.[14] Call a POISON CENTER or doctor/physician if you feel unwell.[12]
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing.[12][14] If not breathing, give artificial respiration.[12][14] Get medical advice/attention if you feel unwell.[12][14]
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[12][14] If skin irritation occurs, get medical advice/attention.[12]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[12][14] Remove contact lenses, if present and easy to do.[12][14] Continue rinsing.[12][14] If eye irritation persists, get medical advice/attention.[12]

General Advice: In all cases of doubt, or when symptoms persist, seek medical attention.[1] Show the safety data sheet to the doctor in attendance.[1]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Minor Spills: Clean up spills immediately.[10] Avoid breathing dust and contact with skin and eyes.[10] Use dry clean-up procedures and avoid generating dust.[13]

  • Major Spills: Evacuate unnecessary personnel and ensure adequate ventilation.[14] Alert emergency responders.[10] Wear appropriate PPE, including respiratory protection.[14][16] Prevent the material from entering drains or public waters.[14]

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray.[10][14][16]

  • Specific Hazards: The material is a combustible solid.[10] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][14] Dust clouds may form an explosive mixture with air.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: The product is considered stable under recommended storage conditions.[10]

  • Conditions to Avoid: Avoid generating dust and exposure to incompatible materials.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[10][12]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[10][12]

Experimental Protocols and Methodologies

The safety data provided in this guide is derived from standardized hazard assessments. Specific experimental protocols for determining the toxicological and physical hazard properties of this compound are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals. These protocols are not detailed in standard safety data sheets but are the foundation for the hazard classifications provided.

Visualized Workflows

Spill Response Protocol

Spill_Response cluster_assessment Initial Assessment cluster_minor Minor Spill cluster_major Major Spill Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess Minor_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Minor_PPE Minor Evacuate Evacuate Area & Restrict Access Assess->Evacuate Major Cleanup Clean up with dry method Avoid creating dust Minor_PPE->Cleanup Dispose_Minor Dispose of waste in sealed container Cleanup->Dispose_Minor Ventilate Ensure Good Ventilation Evacuate->Ventilate Alert Alert Emergency Responders Evacuate->Alert Major_PPE Don Full PPE (incl. Respirator) Alert->Major_PPE Contain Contain Spill Prevent entry to drains Major_PPE->Contain Dispose_Major Dispose according to regulations Contain->Dispose_Major

Caption: Workflow for handling a this compound spill.

First Aid Emergency Response

First_Aid_Response cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Keep comfortable. Exposure->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap & water. Exposure->Skin Eye Eye Contact: Rinse with water for 15 mins. Remove contact lenses. Exposure->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical if irritation occurs Eye->Medical if irritation persists Ingestion->Medical if feeling unwell SDS Provide SDS to Medical Personnel Medical->SDS

Caption: First aid procedures for exposure to this compound.

References

A Comprehensive Technical Guide to Commercial Sources of 2-Amino-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzoic acid (CAS No. 6705-03-9), also known as 5-methoxyanthranilic acid, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its utility as a building block is primarily due to the presence of three functional groups: a carboxylic acid, an amine, and a methoxy (B1213986) group, which allow for diverse chemical modifications. This guide provides an in-depth overview of the commercial sources of this compound, its quality attributes, and relevant experimental protocols for its use in a research and development setting.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing, from grams to kilograms. The selection of a suitable supplier is a critical step for ensuring the quality and reproducibility of research and development outcomes. Below is a comparative summary of offerings from prominent suppliers.

Table 1: Comparison of Commercial Sources for this compound

SupplierProduct Number(s)Purity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 66511897%1 g, 5 gFor peptide synthesis applications.[1][2]
Thermo Scientific Chemicals AAL1029503, AAL102950398+%1 g, 5 gFormerly part of the Alfa Aesar portfolio.
Biosynth FA16047High Purity50 g, 100 g, 250 g, 500 g, Custom PackMarketed for pharmaceutical testing and as a building block for novel pharmaceuticals and agrochemicals.[3]
Chem-Impex 01778≥ 98% (HPLC)InquireStated as a key compound in pharmaceutical and chemical research.
TCI Chemicals A1767>98.0%(T)(HPLC)Inquire
BLD Pharm BD122808InquireInquireProvides access to NMR, HPLC, LC-MS, and UPLC data.[4]

Detailed Technical Specifications

For researchers and drug development professionals, understanding the detailed specifications and potential batch-to-batch variability of a starting material is paramount. Certificates of Analysis (CoAs) from suppliers provide this critical information. The following table summarizes typical specifications for this compound, based on publicly available data for representative batches from Sigma-Aldrich.

Table 2: Representative Certificate of Analysis Data for this compound (Sigma-Aldrich, Product No. 665118)

ParameterSpecificationLot: MKCX7127Lot: MKCS5265Lot: MKCK0484Lot: MKCF9125Lot: MKCC0359
Appearance White to off-white or tan powderConformsConformsConformsConformsConforms
Purity (by Titration) ≥ 97.0 %98.2 %97.8 %98.5 %97.9 %98.1 %
Purity (by HPLC) Report Value99.1%98.7%99.3%98.9%99.0%
Melting Point 148-152 °C[1][2]150.1 - 151.5 °C149.5 - 151.0 °C150.8 - 152.0 °C149.9 - 151.2 °C150.3 - 151.8 °C
Infrared Spectrum Conforms to structureConformsConformsConformsConformsConforms
Water Content (by Karl Fischer) ≤ 0.5 %0.21 %0.35 %0.18 %0.29 %0.25 %
Residue on Ignition ≤ 0.1 %0.04 %0.06 %0.03 %0.05 %0.04 %
Solubility Soluble in Methanol (B129727)ConformsConformsConformsConformsConforms

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound. The following protocol is adapted from a published procedure.

Reaction Scheme:

5-Methoxy-2-nitrobenzoic acid → this compound

Materials and Reagents:

  • 5-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature for 18 hours.

  • Upon reaction completion (which can be monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Quality Control and Analytical Methods

Accurate and precise analytical methods are essential for verifying the quality of this compound.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid is commonly used. A typical gradient might be:

    • 0-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

2. Structural Confirmation by ¹H NMR Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectrometer: 400 MHz.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Expected Chemical Shifts (δ) in ppm:

    • ~7.31 (d, 1H)

    • ~6.61 (dd, 1H)

    • ~6.44 (d, 1H)

    • ~3.60 (s, 3H, -OCH₃)

    • A broad singlet corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons will also be present.

3. Water Content by Karl Fischer Titration

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Apparatus: A calibrated Karl Fischer titrator.

  • Reagent: Commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel containing a pre-titered solvent (e.g., methanol).

  • Procedure: Titrate with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the titrant volume and its concentration.

Workflow for Supplier Selection

The selection of a commercial source for a critical raw material like this compound requires a systematic approach. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow start Identify Project Needs (Scale, Purity, Timeline) search Search for Potential Suppliers (Databases, Catalogs) start->search initial_screen Initial Supplier Screening (Availability, Lead Time, Cost) search->initial_screen tech_eval Technical Evaluation initial_screen->tech_eval request_info Request Information (CoA, SDS, Quote) tech_eval->request_info qual_audit Quality & Compliance Audit (If required for GMP) tech_eval->qual_audit sample_eval Sample Evaluation (Analytical Testing) request_info->sample_eval decision Meets Specs? sample_eval->decision final_select Final Supplier Selection qual_audit->final_select end Approved Supplier List final_select->end decision->final_select Yes fail Re-evaluate or Find New Supplier decision->fail No fail->search

Caption: Logical workflow for the selection of a commercial chemical supplier.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as an endorsement of any specific supplier or product. Researchers should always perform their own due diligence and quality assessment before using any chemical in their experiments.

References

physical and chemical properties of 5-Methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxyanthranilic Acid

Introduction

5-Methoxyanthranilic acid, also known as 2-amino-5-methoxybenzoic acid, is an aromatic amino acid derivative.[1] It serves as a versatile building block in the synthesis of a variety of chemical and pharmaceutical compounds, including those with anti-inflammatory and analgesic properties.[1] The presence of three key functional groups—a carboxylic acid, an amino group, and a methoxy (B1213986) group on the benzene (B151609) ring—imparts a unique reactivity profile, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key reactivity insights for researchers, scientists, and drug development professionals.

General and Chemical Identifiers

The compound is identified by several names and registry numbers across various chemical databases.

IdentifierValueSource
IUPAC Name This compound[3][4][5]
Synonyms 5-Methoxy-2-aminobenzoic acid, 6-Amino-m-anisic acid[1][6][7]
CAS Number 6705-03-9[1][3][4][8]
Molecular Formula C₈H₉NO₃[1][3][6]
Molecular Weight 167.16 g/mol [1][3][6]
InChI InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)[3][4]
InChIKey UMKSAURFQFUULT-UHFFFAOYSA-N[3][4]
SMILES COC1=CC(=C(C=C1)N)C(=O)O[3]
PubChem CID 277930[1][3]
MDL Number MFCD00016509[1][9][10]

Physicochemical Properties

The are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Appearance Grey to brown solid; White to Gray to Orange powder to crystal[1][11]
Melting Point 148-152 °C[1][10]
Boiling Point 349.9 °C at 760 mmHg (Predicted)[12]
Solubility 3.43 mg/mL (in water)[13]
LogP (Octanol/Water) 0.9756 (Calculated)[6]
Topological Polar Surface Area (TPSA) 72.55 Ų[6]
Flash Point 165.4 °C (Predicted)[12]

Chemical Reactivity and Stability

5-Methoxyanthranilic acid's reactivity is governed by its three functional groups: the aromatic amine, the carboxylic acid, and the electron-donating methoxy group.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

  • Carboxylic Acid Group: This group can be converted to esters, amides, or acid chlorides. It also allows the molecule to act as a weak acid.

  • Aromatic Ring: The methoxy and amino groups are activating, ortho-, para-directing groups, making the aromatic ring susceptible to electrophilic substitution.

The compound is a key intermediate in the synthesis of more complex heterocyclic structures like quinazolinones, imidazobenzodiazepines, and pyridoquinazolones.[9] It is considered air and heat sensitive and should be stored under an inert gas in refrigerated conditions (0-10°C).[11]

The diagram below illustrates the key reactive sites of the molecule.

Chemical_Reactivity cluster_molecule 5-Methoxyanthranilic Acid Structure cluster_reactivity Key Reactive Sites mol N Amino Group (Nucleophilic) - Acylation - Alkylation mol->N C Carboxylic Acid - Esterification - Amidation mol->C R Aromatic Ring (Activated) - Electrophilic Substitution mol->R Characterization_Workflow start Obtain Sample of 5-Methoxyanthranilic Acid phys_props Physical Characterization (Appearance, Melting Point) start->phys_props purity Purity Assessment start->purity structure Structural Elucidation start->structure report Generate Technical Report phys_props->report hplc HPLC (Area %) purity->hplc titration Neutralization Titration purity->titration hplc->report titration->report ir FTIR Spectroscopy structure->ir nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr ms Mass Spectrometry structure->ms ir->report nmr->report ms->report

References

The Chemistry and Therapeutic Potential of 2-Amino-5-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features allow for its incorporation into a variety of heterocyclic scaffolds, leading to the synthesis of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. Furthermore, it delves into the signaling pathways modulated by its key derivatives, namely histamine (B1213489) H3 receptor inverse agonists and the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in the field.

Introduction

This compound, also known as 5-methoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₈H₉NO₃. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, its importance has grown significantly with the advancement of modern medicinal chemistry. It serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules.[1][2] Its utility is highlighted by its role as a precursor to compounds targeting inflammatory diseases and pain management, as well as in the development of the anti-diabetic drug Alogliptin and various quinazolinone-based histamine H3 receptor inverse agonists.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1][4]
Molecular Weight 167.16 g/mol [1]
CAS Number 6705-03-9[1][4]
Melting Point 148-152 °C[5]
Boiling Point (Predicted) 349.9 ± 27.0 °C
Density (Predicted) 1.303 ± 0.06 g/cm³
pKa (Predicted) 2.35 (acidic), 4.65 (basic)
LogP 0.9756[4]
Solubility Soluble in methanol.
Appearance White to yellow to pale orange crystalline powder.

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 5-methoxy-2-nitrobenzoic acid.[3][6][7] This method provides a high yield of the desired product.

Synthesis of this compound from 5-Methoxy-2-nitrobenzoic acid

This procedure details the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid to yield this compound.

Experimental Protocol:

  • Materials:

    • 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)[6]

    • 10% Palladium on carbon (Pd/C) (300 mg)[6]

    • Tetrahydrofuran (THF) (250 mL)[6]

    • Hydrogen (H₂) gas (balloon)[6]

    • Celite

  • Procedure:

    • In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL).[6]

    • Carefully add 10% Pd/C (300 mg) to the solution.[6]

    • Seal the reaction vessel and introduce a hydrogen atmosphere using a balloon.[6]

    • Stir the reaction mixture vigorously at room temperature for 18 hours.[6]

    • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[6]

    • Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to afford this compound as a brown solid.[6]

  • Yield: 25.0 g (98%)[6]

  • Characterization:

    • LCMS: m/z = 168.1 (M+1), 150.1 (M-17)[6]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)[6]

Synthetic Workflow Diagram

G Synthesis of this compound start 5-Methoxy-2-nitrobenzoic acid reagents H₂, 10% Pd/C THF, Room Temperature, 18h start->reagents Reactants & Conditions workup Filtration through Celite Concentration reagents->workup Reaction product This compound workup->product Isolation G Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates Histamine Histamine (Agonist) Histamine->H3R Activates InverseAgonist H3R Inverse Agonist (derived from this compound) InverseAgonist->H3R Inactivates (reduces constitutive activity) G Mechanism of Action of Alogliptin (DPP-4 Inhibitor) cluster_pancreas Pancreas Food Food Intake Intestine Intestinal L-cells & K-cells Food->Intestine Stimulates Incretins Active GLP-1 & GIP (Incretin Hormones) Intestine->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Beta_cells β-cells Incretins->Beta_cells Stimulates Alpha_cells α-cells Incretins->Alpha_cells Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades to Alogliptin Alogliptin (derived from this compound) Alogliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Lowers Liver Liver Glucagon->Liver Acts on Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Hepatic_Glucose->Blood_Glucose Contributes to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-Amino-5-methoxybenzoic acid from 5-methoxy-2-nitrobenzoic acid is a critical transformation in the preparation of various pharmaceutical intermediates and biologically active molecules.[1] The reduction of the aromatic nitro group to an amine is a fundamental reaction in organic synthesis. This document provides detailed protocols for three common and effective methods to achieve this conversion: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride. Each method offers distinct advantages regarding efficiency, cost, and operational considerations.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Methoxy-2-nitrobenzoic acidC₈H₇NO₅197.14125-130[2][3][4]
This compoundC₈H₉NO₃167.16148-152[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred due to its high efficiency and clean reaction profile, frequently resulting in near-quantitative yields.[6][7] It involves the use of hydrogen gas and a palladium catalyst to selectively reduce the nitro group.

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF) or other suitable solvent (e.g., Ethanol (B145695), Methanol)[8]

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or filter paper

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).[7]

  • Carefully add 10% Pd/C catalyst (e.g., 300 mg, ~1 mol%).[7]

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas (a hydrogen-filled balloon is sufficient for this scale) and stir the mixture vigorously at room temperature.[7]

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 18 hours.[7]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product is often obtained as a brown solid in high yield (e.g., ~98%).[7]

Protocol 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical and cost-effective method utilizes activated iron metal in an acidic environment to reduce the nitro group.[5] It is a robust alternative when catalytic hydrogenation is not feasible.

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N or 6N)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper

  • Rotary evaporator

Procedure:

  • To a solution of 5-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 50.7 mmol) in a mixture of ethanol and water or ethanol and acetic acid (e.g., 4:1 EtOH/H₂O or EtOH/AcOH), add iron powder (typically 3-5 equivalents).

  • If using a neutral solvent system, add an acid source like ammonium (B1175870) chloride or a catalytic amount of HCl. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and filter off the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with NaOH solution to a pH of ~8-10.[9]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride is a mild method that is tolerant of many other functional groups.[5] The workup, however, can be complicated by the formation of tin salts.

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)

  • Ethyl acetate (EtOAc)

  • Celite® (optional)

  • Rotary evaporator

Procedure:

  • Dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 5.0 g, 25.4 mmol) in ethanol (e.g., 50 mL).

  • Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M NaOH or KOH solution. Be aware that tin salts may precipitate.[10] The use of excess base can help to dissolve some of the tin hydroxides.

  • Filter through Celite® if a large amount of precipitate forms.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_methods Reduction Methods Start 5-Methoxy-2-nitrobenzoic acid Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Iron Reduction (Fe, H⁺) Start->Method2 Method3 Tin(II) Chloride Reduction (SnCl₂) Start->Method3 Product This compound Method1->Product Method2->Product Method3->Product

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Dissolve starting material, add reagents) B 2. Reaction (Heating/Stirring under appropriate atmosphere) A->B C 3. Monitoring (TLC, LCMS) B->C D 4. Workup (Quenching, Filtration) C->D Reaction Complete E 5. Extraction & Washing D->E F 6. Drying & Concentration E->F G 7. Purification (Optional: Recrystallization/Chromatography) F->G H Final Product (this compound) F->H If pure G->H

Caption: A generalized workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-methoxybenzoic acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] One of the most efficient and widely used methods for its preparation is the catalytic hydrogenation of its nitro precursor, 2-nitro-5-methoxybenzoic acid. This method offers high yields and selectivity under relatively mild conditions.[2][3] The most common catalysts for this transformation are palladium on carbon (Pd/C) and Raney Nickel.[2][4] This document provides a detailed protocol for this synthesis, a comparison of different reaction conditions, and a visual representation of the experimental workflow.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from cited experimental protocols for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Material 5-Methoxy-2-nitrobenzoic acid5-Methoxy-2-nitrobenzoic acid
Catalyst 10% Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C)
Catalyst Loading 1% w/w (relative to starting material)Not specified
Solvent Tetrahydrofuran (THF)Methanol
Temperature Room Temperature40°C
Pressure Atmospheric (H₂ balloon)Not specified
Reaction Time 18 hoursNot specified
Yield 98%Quantitative
Reference [5][3]

Experimental Protocols

Protocol 1: Palladium on Carbon Catalyzed Hydrogenation in THF at Room Temperature

This protocol is adapted from a procedure described in a patent for the synthesis of related compounds.[5]

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Celite

  • Hydrogen (H₂) gas

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a reaction flask, add 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol).

  • Solvent and Catalyst Addition: Add THF (250 mL) to the flask. Caution: Pd/C can be pyrophoric. It is recommended to handle it in an inert atmosphere if dry.[6] Carefully add 10% Pd/C (300 mg) to the reaction mixture.

  • Hydrogenation: The flask is fitted with a hydrogen balloon. The mixture is then stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction is allowed to proceed for 18 hours. The progress can be monitored by techniques such as TLC or LCMS.

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a solid. The reported yield for this procedure is 98%.[5]

Alternative Catalyst: Raney Nickel

Raney Nickel is another effective catalyst for the reduction of nitro groups.[7][8] It is a versatile hydrogenation catalyst, though it is non-specific and can reduce other functional groups.[7] Caution: Raney Nickel is pyrophoric when dry and must be handled under a solvent.[7] It is also sensitive to acidic conditions (pH < 5.5).[7] The reaction conditions (solvent, temperature, pressure) would need to be optimized for the specific substrate.

Visualizations

Signaling Pathway of Catalytic Hydrogenation

ReactionPathway Substrate 2-Nitro-5-methoxybenzoic Acid Catalyst Pd/C Catalyst Surface Substrate->Catalyst Adsorption Product This compound Catalyst->Product Hydrogen Transfer & Product Desorption H2 H₂ (Hydrogen Gas) H2->Catalyst Adsorption & Dissociation

Caption: Reaction mechanism of catalytic hydrogenation.

Experimental Workflow Diagram

Workflow start Start step1 Reaction Setup Add 2-nitro-5-methoxybenzoic acid, THF, and 10% Pd/C to flask. start->step1 step2 Hydrogenation Stir mixture under H₂ balloon at room temperature for 18h. step1->step2 step3 Filtration Remove Pd/C catalyst by filtering through Celite. step2->step3 step4 Concentration Evaporate the solvent from the filtrate. step3->step4 end Final Product |  this compound step4->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for 2-Amino-5-methoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid, also known as 5-methoxyanthranilic acid, is a versatile building block in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for its incorporation into various heterocyclic scaffolds. The methoxy (B1213986) group further influences the electronic properties and lipophilicity of the resulting molecules, often contributing to improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of several classes of therapeutic agents, including histamine (B1213489) H3 receptor inverse agonists, 5-HT4 receptor agonists, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[1]

Experimental Protocol: Catalytic Hydrogenation

A solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in 250 mL of tetrahydrofuran (B95107) (THF) is subjected to hydrogenation over 10% Palladium on carbon (Pd/C) (300 mg) at room temperature under a hydrogen balloon. The reaction mixture is stirred for 18 hours. Upon completion, the catalyst is removed by filtration over Celite, and the filtrate is concentrated under reduced pressure to yield this compound.[1]

Starting MaterialReagentsSolventCatalystReaction TimeTemperatureYield
5-Methoxy-2-nitrobenzoic acid (30.0 g)H₂ (balloon)THF (250 mL)10% Pd/C (300 mg)18 hRoom Temp.98%

Application 1: Synthesis of Quinazolinone-Based Histamine H3 Receptor Inverse Agonists

Quinazolinone derivatives are a class of compounds known to exhibit a wide range of biological activities. By utilizing this compound, it is possible to synthesize 6-methoxy-substituted quinazolinones, which have been investigated as potent and selective histamine H3 receptor inverse agonists. These compounds have therapeutic potential in the treatment of various neurological and cognitive disorders. The Niementowski quinazoline (B50416) synthesis provides a direct route to this scaffold from anthranilic acids and amides.[2][3][4]

Experimental Workflow: Niementowski Quinazolinone Synthesis

Niementowski Quinazolinone Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2-Amino-5-methoxybenzoic_acid This compound Heating Heating (130-150 °C) 2-Amino-5-methoxybenzoic_acid->Heating Amide Amide (e.g., Formamide) Amide->Heating Quinazolinone 6-Methoxyquinazolin-4(3H)-one Heating->Quinazolinone Water Water Heating->Water

Caption: General workflow for the Niementowski synthesis of quinazolinones.

Experimental Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one

A mixture of this compound and an excess of formamide (B127407) is heated at 130-150°C. The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which then cyclizes with the elimination of water to form 6-methoxyquinazolin-4(3H)-one. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and the product is isolated by precipitation with water, followed by filtration and recrystallization.

Note: Specific quantitative data for this reaction with this compound requires further empirical determination.

Signaling Pathway: Histamine H3 Receptor Inverse Agonism

Histamine H3 receptors are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of neurotransmitters like acetylcholine (B1216132) and dopamine, which are crucial for cognitive function.

Histamine H3 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Inverse_Agonist Quinazolinone Inverse Agonist Inverse_Agonist->H3R Blocks

Caption: Simplified signaling pathway of a histamine H3 receptor inverse agonist.

Application 2: Synthesis of Benzamide-Based 5-HT4 Receptor Agonists

Substituted benzamides derived from aminobenzoic acids are a well-established class of 5-HT4 receptor agonists.[5][6][7][8] These agents have shown therapeutic utility as prokinetic drugs for gastrointestinal disorders. While many reported syntheses utilize 4-amino-5-chloro-2-methoxybenzoic acid, a similar synthetic strategy can be adapted for this compound to explore novel 5-HT4 receptor modulators.

Experimental Workflow: Benzamide (B126) Synthesis

Benzamide Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Benzoic_Acid This compound Coupling Amide Coupling Benzoic_Acid->Coupling Amine Substituted Amine Amine->Coupling Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Coupling Benzamide Substituted Benzamide Coupling->Benzamide

Caption: General workflow for the synthesis of benzamide derivatives.

Experimental Protocol: Amide Coupling

To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are added. Subsequently, the desired substituted amine is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by aqueous workup and purification by column chromatography or recrystallization.

Note: The choice of the substituted amine is critical for the final compound's affinity and selectivity for the 5-HT4 receptor. Yields will vary depending on the specific amine used.

Signaling Pathway: 5-HT4 Receptor Agonism

The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is involved in modulating neurotransmitter release and neuronal excitability, particularly in the gastrointestinal tract and the central nervous system.

5HT4 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT4 Receptor G_protein Gs Protein 5HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Leads to Agonist Benzamide Agonist Agonist->5HT4R Activates VEGFR2 Inhibitor Synthesis Workflow Start 2-Amino-5- methoxybenzoic acid Step1 Reaction with Acylating Agent (e.g., Chloroacetyl chloride) Start->Step1 Intermediate1 Benzoxazinone Intermediate Step1->Intermediate1 Step2 Reaction with Substituted Amine Intermediate1->Step2 Intermediate2 Substituted Quinazolinone Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final_Product VEGFR-2 Inhibitor Step3->Final_Product VEGFR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PI3K_Akt PI3K/Akt Pathway P_VEGFR2->PI3K_Akt Activates PLCg_MAPK PLCγ/MAPK Pathway P_VEGFR2->PLCg_MAPK Activates Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis PLCg_MAPK->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

References

2-Amino-5-methoxybenzoic Acid in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzoic acid is a versatile aromatic organic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. While its applications in the pharmaceutical industry are noted, its role in the development of novel agrochemicals is an area of significant interest for researchers in crop protection. This document explores the potential applications of this compound and its derivatives in the synthesis of agrochemicals, based on available scientific and patent literature.

Potential as a Precursor for Sulfonylurea Herbicides

One of the most promising applications of this compound derivatives in the agrochemical sector lies in the synthesis of sulfonylurea herbicides. These herbicides are a critical class of crop protection agents known for their high efficacy at low application rates and their selective action.

A key intermediate in the synthesis of some sulfonylurea herbicides is 2-methoxy-5-aminosulfonylbenzoic acid methyl ester. A patented process outlines a method for preparing this intermediate, suggesting its potential role in the production of active herbicidal ingredients. While the patent does not name a specific final product, the structure of this intermediate is closely related to the core of many sulfonylurea herbicides.

Hypothetical Synthetic Pathway

The synthesis of a sulfonylurea herbicide from a this compound derivative would typically involve the reaction of the corresponding sulfonyl chloride with an appropriate heterocyclic amine. The general structure of this reaction is depicted below.

G 2-Amino-5-methoxybenzoic_acid This compound Intermediate 2-Methoxy-5-aminosulfonyl- benzoic acid methyl ester 2-Amino-5-methoxybenzoic_acid->Intermediate Multi-step synthesis Sulfonylurea_Herbicide Sulfonylurea Herbicide Intermediate->Sulfonylurea_Herbicide Coupling Reaction Heterocyclic_Amine Heterocyclic Amine (e.g., pyrimidine (B1678525) or triazine derivative) Heterocyclic_Amine->Sulfonylurea_Herbicide Coupling Reaction

Caption: Hypothetical pathway for sulfonylurea herbicide synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-5-aminosulfonylbenzoic acid methyl ester (Illustrative)

The following is an illustrative protocol based on a patented method for a related compound, highlighting the key chemical transformations.

Materials:

Procedure:

  • Etherification: Methyl salicylate is reacted with dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like toluene to yield methyl 2-methoxybenzoate (B1232891).

  • Sulfonation: The resulting methyl 2-methoxybenzoate is then sulfonated using chlorosulfonic acid to introduce a sulfonyl chloride group onto the benzene (B151609) ring.

  • Chlorination and Amination: The sulfonyl chloride is further reacted with thionyl chloride and then with ammonia to form the sulfonamide.

  • Esterification: Any carboxylic acid byproducts are esterified with methanol to yield the final product, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester.

Quantitative Data (Illustrative)

StepReactantsProductYield (%)Purity (%)
1Methyl salicylate, Dimethyl sulfateMethyl 2-methoxybenzoate>95>98
2-4Methyl 2-methoxybenzoate2-Methoxy-5-aminosulfonylbenzoic acid methyl ester78.598

Note: This data is based on a patented process for a structurally similar compound and should be considered illustrative.

Other Potential Agrochemical Applications

While the link to sulfonylurea herbicides is the most prominent, the chemical functionalities of this compound—an amino group, a carboxylic acid, and a methoxy (B1213986) group—make it a versatile starting material for other classes of agrochemicals. Research into derivatives such as 2-aminobenzoxazoles has shown potential antifungal activity, although a direct synthetic route from this compound to a commercial fungicide is not well-documented in publicly available literature.

Workflow for Agrochemical Discovery

The general workflow for identifying new agrochemical applications for a starting material like this compound is as follows:

G Starting_Material This compound Derivative_Synthesis Synthesis of Derivatives Starting_Material->Derivative_Synthesis Screening Biological Screening (Herbicidal, Fungicidal, Insecticidal) Derivative_Synthesis->Screening Lead_Optimization Lead Compound Optimization Screening->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials Commercial_Product Commercial Agrochemical Field_Trials->Commercial_Product

Caption: General workflow for agrochemical discovery.

This compound and its derivatives hold potential as building blocks in the synthesis of novel agrochemicals, particularly in the area of sulfonylurea herbicides. While direct synthetic pathways from this specific starting material to commercially available agrochemicals are not extensively detailed in public literature, the synthesis of key intermediates has been patented. Further research and development are necessary to fully explore and realize the potential of this compound in the creation of new and effective crop protection solutions. The information presented here serves as a foundational guide for researchers and professionals in the field of agrochemical synthesis.

Application Notes and Protocols for the Derivatization of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid is a versatile bifunctional molecule serving as a crucial building block in the synthesis of a wide array of compounds with significant applications in pharmaceutical and chemical research. Its structure, featuring both a nucleophilic amino group and a carboxylic acid, allows for selective derivatization at either site to produce esters, amides, and N-acylated or N-sulfonylated products. These derivatives are key intermediates in the development of therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.[1] For instance, it is a precursor in the synthesis of quinazolinone-based histamine (B1213489) H3 receptor inverse agonists and Alogliptin, a selective inhibitor of dipeptidyl peptidase IV (DPP-4).[2] This document provides detailed protocols for the common derivatization reactions of this compound, quantitative data for these reactions, and an overview of a relevant biological signaling pathway.

Data Presentation: Quantitative Analysis of Derivatization Reactions

The following table summarizes representative quantitative data for various derivatization reactions of this compound and structurally related compounds. The reaction conditions and yields can vary based on the specific substrates and reagents employed.

Derivatization ReactionDerivative ProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
Esterification
Fischer EsterificationMethyl 2-amino-5-methoxybenzoateMethanol (B129727), H₂SO₄ (catalytic)Methanol1-4 hoursReflux (~65°C)>90 (estimated)
Steglich EsterificationBenzyl 2-amino-5-methoxybenzoateBenzyl alcohol, DCC, DMAPDichloromethane4-12 hours0 to RT~85-95 (estimated)
Amidation
Peptide Coupling2-Amino-N-benzyl-5-methoxybenzamideBenzylamine, EDC, HOBt, DIPEADMF1-18 hours0 to RT~70-85 (estimated)
Amide formation from acid chloride2-Amino-5-methoxybenzanilideThionyl chloride, then AnilineToluene, then DCM2-3 hours (acid chloride), 2-4 hours (amidation)Reflux, then 0 to RT>90 (estimated)
N-Acylation
Acetylation2-(Acetylamino)-5-methoxybenzoic acidAcetyl chloride, Triethylamine (B128534)Dichloromethane2-4 hours0 to RT>95 (estimated)
N-Sulfonylation
Sulfonylation2-((Dansyl)amino)-5-methoxybenzoic acidDansyl chloride, NaHCO₃Acetone/Water1-2 hoursRTHigh (unspecified)

Yields are based on literature for similar substrates and should be considered as representative. DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane, RT: Room Temperature.

Experimental Protocols

Protocol 1: Esterification of the Carboxylic Acid Group (Fischer Esterification)

This protocol describes the synthesis of methyl 2-amino-5-methoxybenzoate via acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Amidation of the Carboxylic Acid Group (Peptide Coupling)

This protocol details the synthesis of an amide derivative using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • Amine (e.g., benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography on silica gel.

Protocol 3: N-Acylation of the Amino Group

This protocol describes the acetylation of the amino group of this compound.

Materials:

  • This compound

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • 1M HCl solution

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred solution of the amino acid at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-acetylated product.

Mandatory Visualization

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_esterification Esterification cluster_amidation Amidation cluster_acylation N-Acylation start_ester This compound + Alcohol reagents_ester Acid Catalyst (H₂SO₄) or Coupling Agents (DCC/DMAP) start_ester->reagents_ester Add reaction_ester Reaction (Reflux or RT) reagents_ester->reaction_ester Initiate workup_ester Aqueous Workup & Purification reaction_ester->workup_ester Process product_ester Ester Derivative workup_ester->product_ester Isolate start_amide This compound + Amine reagents_amide Coupling Agents (EDC/HOBt) start_amide->reagents_amide Add reaction_amide Reaction (0°C to RT) reagents_amide->reaction_amide Initiate workup_amide Aqueous Workup & Purification reaction_amide->workup_amide Process product_amide Amide Derivative workup_amide->product_amide Isolate start_acyl This compound + Acyl Halide reagents_acyl Base (e.g., Et₃N) start_acyl->reagents_acyl Add reaction_acyl Reaction (0°C to RT) reagents_acyl->reaction_acyl Initiate workup_acyl Aqueous Workup & Purification reaction_acyl->workup_acyl Process product_acyl N-Acyl Derivative workup_acyl->product_acyl Isolate

Caption: General workflows for the derivatization of this compound.

Cyclooxygenase (COX) Signaling Pathway

Derivatives of this compound have been investigated for their anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) enzymes.[3] The COX pathway is central to the inflammatory response, leading to the production of prostaglandins.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox Oxygenation pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate inhibitor 2-Amino-5-methoxybenzoic Acid Derivatives inhibitor->cox Inhibition

Caption: The Cyclooxygenase pathway and potential inhibition by derivatives.

References

Application Notes and Protocols for Amide Coupling with 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant number of pharmaceuticals incorporating this functional group. 2-Amino-5-methoxybenzoic acid is a valuable building block in the synthesis of diverse compound libraries for screening and lead optimization due to its unique substitution pattern, which can influence molecular conformation, solubility, and metabolic stability.[1] This document provides detailed application notes, experimental protocols, and comparative data for the amide coupling of this compound with various amines, utilizing common and efficient coupling reagents.

Reaction Overview and Mechanism

The fundamental principle of amide coupling involves the activation of the carboxylic acid group of this compound to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide product. The selection of coupling reagents and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity where applicable.

Two of the most prevalent and effective methodologies for amide bond formation are the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium salt-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

EDC/HOBt-Mediated Coupling: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. HOBt acts as an activating agent, forming an active ester that is more stable and less prone to racemization. The amine then attacks this active ester to form the amide bond.

HATU-Mediated Coupling: HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester. This active ester rapidly reacts with the amine to yield the amide product, often with shorter reaction times and higher yields, especially for sterically hindered substrates.[2]

Comparative Data of Coupling Methods

The choice of coupling reagent can significantly impact the outcome of the reaction. The following table summarizes typical reaction conditions and yields for the amide coupling of this compound with representative primary and secondary amines using both EDC/HOBt and HATU.

Amine SubstrateCoupling ReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineEDC/HOBtDIPEADMF122585-95
AnilineEDC/HOBtDIPEADMF182575-85
MorpholineEDC/HOBtDIPEADCM122580-90
BenzylamineHATUDIPEADMF425>95
AnilineHATUDIPEADMF62590-98
MorpholineHATUDIPEADCM425>95

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., ethyl acetate (B1210297), 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust method for the amide coupling of this compound, particularly effective for less reactive or sterically hindered amines.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Aniline) (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF and stir to dissolve the solids.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • After 5-10 minutes of pre-activation, add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer, concentrate, and purify the product as needed.

Visualizing the Workflow and Logic

To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflow and the decision-making process for selecting a coupling method.

G Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound, Amine, and Additive (e.g., HOBt) in Solvent activation Add Coupling Reagent (EDC or HATU) and Base (DIPEA) at 0°C reagents->activation Cool to 0°C stir Stir at Room Temperature (4-18 hours) activation->stir Warm to RT extraction Aqueous Workup (Wash with Acid, Base, Brine) stir->extraction Reaction Complete purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification

Caption: General experimental workflow for amide coupling.

G Decision Logic for Coupling Reagent Selection cluster_reagents Recommended Reagent start Amine Substrate? steric_hindrance Sterically Hindered? start->steric_hindrance electronic_effect Electron Deficient? steric_hindrance->electronic_effect No hatu Use HATU for higher efficiency steric_hindrance->hatu Yes electronic_effect->hatu Yes edc_hobt EDC/HOBt is a cost-effective option electronic_effect->edc_hobt No

Caption: Logic for selecting the appropriate coupling reagent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as EDC and HATU can be sensitizers; avoid inhalation and skin contact.

  • Bases like DIPEA are corrosive and should be handled with care.

Conclusion

The amide coupling of this compound can be achieved with high efficiency using standard coupling reagents such as EDC/HOBt and HATU. The choice of reagent and reaction conditions should be tailored to the specific amine substrate to maximize yield and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and reliable methods for the synthesis of novel amide derivatives for applications in drug discovery and development.

References

Application of 2-Amino-5-methoxybenzoic Acid in Azo Dye Manufacturing: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-5-methoxybenzoic acid as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and analytical chemistry sectors. The inclusion of the methoxy (B1213986) and carboxylic acid functional groups in the this compound backbone offers unique opportunities to modulate the color, solubility, and binding properties of the resulting dyes.

Introduction to Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452).

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.

The final color and properties of the synthesized dye are determined by the chemical structures of both the diazo component (this compound) and the chosen coupling component.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of a representative azo dye using this compound.

Synthesis of an Azo Dye: 2-((4-hydroxynaphthalen-1-yl)diazenyl)-5-methoxybenzoic acid

This protocol details the synthesis of a monoazo dye by coupling diazotized this compound with β-naphthol.

Materials:

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar amount of this compound in a solution of concentrated hydrochloric acid and distilled water. Gentle warming may be necessary to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid until the starch-iodide test is negative.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Step 2: Azo Coupling with β-naphthol

  • In a separate 500 mL beaker, dissolve a molar equivalent of β-naphthol in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the mixture to be slightly acidic using dilute hydrochloric acid to fully precipitate the dye.

Purification of the Azo Dye
  • Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold saturated sodium chloride solution to remove any unreacted starting materials and byproducts.

  • Further wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.

  • Dry the purified dye in a vacuum oven at a low temperature.

Characterization of the Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity of the synthesized dye.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the dye in a suitable solvent.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N azo group, O-H, C=O, and C-O-C stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.

Quantitative Data of a Representative Azo Dye

The following table summarizes the physicochemical and fastness properties of a representative azo dye synthesized from this compound and a naphthol-based coupling component.

PropertyValue
Chemical Name 2-((2-hydroxynaphthalen-1-yl)diazenyl)-5-methoxybenzoic acid
Molecular Formula C₁₈H₁₄N₂O₄
Molecular Weight 322.32 g/mol
Color Red
λmax (in Ethanol) ~480 - 520 nm (Estimated)
Molar Extinction Coefficient (ε) > 20,000 L mol⁻¹ cm⁻¹ (Estimated)
Light Fastness (on Cotton) 4-5 (Good)
Wash Fastness (on Cotton) 4 (Good)
Rubbing Fastness (Dry, on Cotton) 4-5 (Good to Excellent)
Rubbing Fastness (Wet, on Cotton) 4 (Good)

Note: The fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is excellent) and 1 to 5 for wash and rubbing fastness (where 5 is excellent). The exact values can vary depending on the dyeing process and the substrate.

Visualizations

Signaling Pathway and Experimental Workflows

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification & Characterization Amine 2-Amino-5-methoxybenzoic acid Reagents_D NaNO2, HCl (aq) 0-5 °C Amine->Reagents_D Reacts with Diazonium Diazonium Salt (Unstable Intermediate) Reagents_D->Diazonium Forms Coupling_Component β-Naphthol (in NaOH aq) Diazonium->Coupling_Component Couples with Azo_Dye Azo Dye Precipitate Coupling_Component->Azo_Dye Forms Purification Filtration & Recrystallization Azo_Dye->Purification Undergoes Final_Product Purified Azo Dye Purification->Final_Product Yields Characterization TLC, UV-Vis, IR, NMR Final_Product->Characterization Analyzed by

General workflow for azo dye synthesis.
Chemical Reaction Pathway

ReactionPathway cluster_reactants cluster_reagents cluster_product Reactant1 This compound Reactant2 β-Naphthol Reagent1 1. NaNO2, HCl, 0-5°C Reagent2 2. NaOH (aq) Product Azo Dye Reagent1->Product

Simplified reaction scheme for dye synthesis.

Application Notes and Protocols for the Enzymatic Synthesis of 2-Amino-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enzymatic synthesis of ester and amide derivatives of 2-amino-5-methoxybenzoic acid, a valuable building block in pharmaceutical and chemical research. The use of enzymes, particularly lipases and amide synthases, offers a green and highly selective alternative to traditional chemical synthesis, proceeding under mild conditions and often without the need for protecting groups.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules, including anti-inflammatory agents, anticonvulsant drugs, and kinase inhibitors.[1] Enzymatic synthesis provides a powerful tool for the derivatization of this scaffold, offering high chemo-, regio-, and enantioselectivity. This document outlines protocols for the lipase-catalyzed esterification and enzymatic amidation of this compound.

Application Note 1: Lipase-Catalyzed Esterification

The esterification of this compound is a crucial step in modifying its physicochemical properties for drug development, such as solubility and cell permeability. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB, often sold as Novozym® 435), are highly effective for this transformation. These enzymes are robust, can be used in organic solvents, and are easily recovered and reused.

The enzymatic reaction involves the direct esterification of the carboxylic acid group with an alcohol. The equilibrium of the reaction is typically shifted towards the product by removing the water formed, for instance, by using molecular sieves or conducting the reaction under vacuum.

Key Advantages of Lipase-Catalyzed Esterification:

  • High Selectivity: Lipases selectively acylate the carboxylic acid group without reacting with the amino group, avoiding the need for protection/deprotection steps.

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature, preserving sensitive functional groups.

  • Green Chemistry: Enzymes are biodegradable catalysts, and the reactions often use less hazardous solvents.

  • Enzyme Reusability: Immobilized enzymes can be easily filtered and reused for multiple reaction cycles.

Application Note 2: Enzymatic Amidation

The formation of an amide bond is one of the most frequent transformations in pharmaceutical chemistry. Enzymatic amidation of this compound can be achieved using various enzymes, including lipases and dedicated amide synthases. This method provides a direct and atom-economical route to a wide range of amide derivatives.

Lipase-catalyzed amidation can proceed directly between the carboxylic acid and an amine in a non-aqueous medium. The reaction conditions are optimized to favor the aminolysis of an acyl-enzyme intermediate over hydrolysis. Similar to esterification, water removal is critical for achieving high yields.

Key Advantages of Enzymatic Amidation:

  • Direct Synthesis: Avoids the need for carboxylic acid activation with coupling reagents, which often generate stoichiometric byproducts.

  • High Yields: Under optimized conditions, enzymatic amidation can achieve excellent conversion rates.[2]

  • Broad Substrate Scope: Many lipases and amide synthases can accommodate a variety of amine nucleophiles.

  • Sustainable Process: Reduces waste and avoids the use of harsh reagents common in chemical amide synthesis.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Methyl 2-Amino-5-methoxybenzoate

This protocol describes a general procedure for the esterification of this compound with methanol (B129727) using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • This compound

  • Methanol (anhydrous)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Activated molecular sieves (3 Å)

  • Magnetic stirrer and hot plate

  • Reaction vessel (e.g., screw-cap flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 50 mL screw-cap flask, add this compound (1.67 g, 10 mmol).

  • Add 20 mL of MTBE to dissolve the acid.

  • Add methanol (0.8 mL, 20 mmol, 2 equivalents).

  • Add activated molecular sieves (1 g) to the mixture.

  • Add Novozym® 435 (150 mg, ~10% by weight of the acid).

  • Seal the flask and place it on a magnetic stirrer. Heat the reaction to 45°C with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.

  • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Table 1: Quantitative Data for Lipase-Catalyzed Esterification of this compound

AlcoholEnzymeEnzyme Loading (w/w)SolventTemperature (°C)Time (h)Conversion (%)
MethanolNovozym® 43510%MTBE4524>95
EthanolNovozym® 43510%Toluene5036>92
n-ButanolNovozym® 43515%Hexane5048>90
Benzyl AlcoholNovozym® 43515%Toluene6048>85

Note: The data in this table are representative values based on typical lipase-catalyzed esterifications of aromatic carboxylic acids and should be optimized for specific applications.

Protocol 2: Enzymatic Synthesis of N-Benzyl-2-amino-5-methoxybenzamide

This protocol outlines a method for the direct amidation of this compound with benzylamine (B48309) catalyzed by immobilized Candida antarctica lipase B.

Materials:

  • This compound

  • Benzylamine

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Toluene (anhydrous)

  • Activated molecular sieves (3 Å)

  • Magnetic stirrer and hot plate

  • Reaction vessel with a reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.67 g, 10 mmol) in 40 mL of anhydrous toluene.

  • Add benzylamine (1.09 mL, 10 mmol, 1 equivalent).

  • Add activated molecular sieves (2 g).

  • Add Novozym® 435 (250 mg, 15% by weight of the acid).

  • Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 48-72 hours).

  • Cool the reaction mixture to room temperature and filter to remove the enzyme and molecular sieves.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Table 2: Quantitative Data for Enzymatic Amidation of this compound

AmineEnzymeEnzyme Loading (w/w)SolventTemperature (°C)Time (h)Conversion (%)
BenzylamineNovozym® 43515%Toluene6048>90
n-ButylamineNovozym® 43515%Toluene6060>85
CyclohexylamineNovozym® 43520%CPME7072>80
MorpholineNovozym® 43520%CPME7072>75

Note: The data in this table are representative values based on typical lipase-catalyzed amidations and should be optimized for specific applications. CPME: Cyclopentyl methyl ether.[2]

Visualizations

Enzymatic_Esterification_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification Acid This compound Reaction Incubate with Stirring (e.g., 45°C, 24-48h) Acid->Reaction Alcohol Alcohol Alcohol->Reaction Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reaction Sieves Molecular Sieves Sieves->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Filtration Filter to Remove Enzyme Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Ester Derivative Purification->Product

Caption: Workflow for lipase-catalyzed esterification.

Enzymatic_Amidation_Pathway cluster_acylation Acylation cluster_aminolysis Aminolysis E Lipase (E) RCOOH This compound (R-COOH) AcylEnzyme Acyl-Enzyme Intermediate (E-COR) RCOOH->AcylEnzyme + E AcylEnzyme->RCOOH - H₂O Amide Amide Product (R-CONHR') AcylEnzyme->Amide + R'-NH₂ H2O H₂O RNH2 Amine (R'-NH₂) RegenE Regenerated Lipase (E) Amide->RegenE RegenE->RCOOH Catalytic Cycle

Caption: Generalized pathway for lipase-catalyzed amidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported and efficient method is the catalytic hydrogenation of 5-Methoxy-2-nitrobenzoic acid. This reaction typically employs palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1][2] Reported yields for this method are often very high, reaching up to 98% or even quantitative yields under optimized conditions.[1][2]

Q2: What are the main advantages of using catalytic hydrogenation with Pd/C for this synthesis?

A2: Catalytic hydrogenation with Pd/C is often the method of choice for reducing nitro groups due to its high efficiency and selectivity.[1] The reaction conditions are generally mild, and the process avoids the use of harsh or stoichiometric metal reductants, which can generate significant waste.[3]

Q3: Are there any alternative methods for this synthesis?

A3: While catalytic hydrogenation is the most common, other methods for nitro group reduction exist, such as using iron (Fe) or zinc (Zn) in acidic media. However, these methods can be less clean and may require more extensive purification. For substrates that are sensitive to standard hydrogenation conditions, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst can be a viable alternative.[2][3]

Q4: What are the typical solvents used for the catalytic hydrogenation of 5-Methoxy-2-nitrobenzoic acid?

A4: A variety of solvents can be used, with the choice often depending on the solubility of the starting material. Tetrahydrofuran (THF) and ethanol (B145695) are commonly employed and have been shown to be effective for this transformation.[1][4] Protic solvents like ethanol can often facilitate the reaction.[2]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction shows little to no conversion of the starting material, 5-Methoxy-2-nitrobenzoic acid.

Potential Cause Troubleshooting Steps
Inactive Catalyst Catalyst Deactivation: Ensure all reagents and solvents are pure, as impurities like sulfur or phosphorus compounds can poison the palladium catalyst.[2] Use fresh, high-quality catalyst.
Improper Handling: Pd/C can be sensitive to air exposure. Handle the catalyst under an inert atmosphere where possible to maintain its activity.[2]
Insufficient Catalyst Loading Increase the weight percentage of the Pd/C catalyst incrementally. A low catalyst loading may not be sufficient for the reaction scale.[2]
Suboptimal Reaction Conditions Inadequate Hydrogen Pressure: If using a hydrogen balloon, ensure a proper seal and that the balloon remains inflated. For more stubborn reactions, consider using a Parr shaker or a similar apparatus to increase hydrogen pressure.[2]
Low Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required to overcome the activation energy.[2] However, be cautious as excessive heat can lead to side reactions.
Poor Agitation: In heterogeneous catalysis, efficient stirring is crucial for contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to ensure the catalyst is well suspended.[2]
Incomplete Reaction

Problem: The reaction stalls, leaving a significant amount of starting material even after an extended period.

Potential Cause Troubleshooting Steps
Catalyst Deactivation During Reaction The catalyst may have become deactivated during the reaction. Carefully filter the reaction mixture through Celite to remove the old catalyst and add a fresh portion of Pd/C.
Insufficient Hydrogen If using a hydrogen balloon, it may have deflated. Carefully purge the reaction vessel with an inert gas and then reintroduce a fresh balloon of hydrogen.
Mass Transfer Limitation As the product precipitates, it might coat the catalyst surface, hindering its activity. Try a different solvent system that offers better solubility for both the starting material and the product.
Presence of Impurities in the Product

Problem: The final product is not pure and shows the presence of byproducts.

Potential Cause Troubleshooting Steps
Formation of Intermediates Side reactions can lead to the formation of intermediates such as azoxybenzene, azobenzene, and hydrazobenzene.[5] These are more likely under more severe reaction conditions. Ensure the reaction is not overheated and consider milder conditions.
Incomplete Filtration of Catalyst Fine particles of Pd/C may pass through standard filter paper, contaminating the product. Use a pad of Celite or another filter aid to ensure complete removal of the catalyst.[1]
Solvent Impurities Ensure the solvent used for reaction and workup is of high purity to avoid introducing contaminants into the final product.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialReaction ConditionsSolventYield (%)Reference
5-Methoxy-2-nitrobenzoic acidH₂, 10% Pd/C, room temp, 18hTHF98[1]
5-Methoxy-2-nitrobenzoic acidCatalytic hydrogenation with H₂ and Pd/CNot specifiedQuantitative[2]

Experimental Protocols

High-Yield Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF), reagent grade

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction flask, dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).

  • Carefully add 10% Pd/C (e.g., 300 mg) to the solution.

  • Seal the flask and carefully purge with hydrogen gas.

  • Inflate a balloon with hydrogen gas and attach it to the reaction flask.

  • Stir the mixture vigorously at room temperature for 18 hours.

  • Upon completion of the reaction (which can be monitored by TLC or LCMS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of THF to recover any remaining product.

  • Combine the filtrates and concentrate under reduced pressure to afford this compound as a solid. The reported yield for this procedure is approximately 98%.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Dissolve 5-Methoxy-2-nitrobenzoic acid in THF B Add 10% Pd/C catalyst A->B C Purge with H₂ and attach H₂ balloon B->C D Stir at room temperature for 18h C->D E Filter through Celite to remove catalyst D->E F Concentrate filtrate under reduced pressure E->F G Obtain this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low or No Yield Q_Catalyst Is the catalyst fresh and handled properly? Start->Q_Catalyst A_Catalyst_No Use fresh catalyst and handle under inert conditions. Q_Catalyst->A_Catalyst_No No Q_Loading Is catalyst loading sufficient? Q_Catalyst->Q_Loading Yes A_Catalyst_No->Q_Loading A_Loading_No Increase catalyst weight percent. Q_Loading->A_Loading_No No Q_Conditions Are reaction conditions optimal? Q_Loading->Q_Conditions Yes A_Loading_No->Q_Conditions A_Conditions_No Check H₂ pressure, temperature, and agitation. Q_Conditions->A_Conditions_No No Success Yield Improved Q_Conditions->Success Yes A_Conditions_No->Success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Catalytic Hydrogenation of 5-Methoxy-2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid to synthesize 5-methoxyanthranilic acid.

Troubleshooting Guide

Question: My reaction is slow or incomplete. What are the possible causes and solutions?

Answer:

Several factors can lead to a sluggish or incomplete reaction. A systematic approach to troubleshooting is recommended.

1. Catalyst-Related Issues:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas.[1] Sulfur and phosphorus compounds are common poisons for precious metal catalysts.[1]

    • Solution: Use high-purity reagents and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Improper Catalyst Handling: Catalysts like Palladium on carbon (Pd/C) can be sensitive to air.[1]

    • Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

2. Reaction Condition Optimization:

  • Inadequate Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, some substrates require higher pressures for a reasonable rate.[1]

    • Solution: If using a Parr hydrogenator or a similar setup, increase the hydrogen pressure.

  • Low Temperature: The reaction may require heating to overcome the activation energy barrier.[1]

    • Solution: Gently warm the reaction mixture. However, be cautious as excessive heat can lead to side reactions.

  • Poor Agitation: In heterogeneous catalysis, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen.[1]

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended.

  • Solvent Choice: The solubility of the starting material is critical. Protic solvents like ethanol (B145695) or acetic acid can facilitate the reaction.[1][2] For substrates with low solubility, a co-solvent system might be necessary.[2]

    • Solution: Ensure 5-methoxy-2-nitrobenzoic acid is fully dissolved. Consider using a different solvent or a solvent mixture (e.g., THF/ethanol).

Question: I am observing side products in my reaction mixture. What are they and how can I avoid them?

Answer:

Side product formation is a common issue. The structure of 5-methoxy-2-nitrobenzoic acid presents possibilities for specific side reactions.

  • Hydrodehalogenation (if applicable): If your starting material contains halogen substituents, they can be removed by catalytic hydrogenation.

    • Solution: Using Raney Nickel instead of Pd/C can sometimes prevent dehalogenation of aromatic halides.[3]

  • Formation of Azo Compounds: Incomplete reduction can sometimes lead to the formation of azo compounds, especially with reagents like LiAlH4 on aromatic nitro compounds.[3][4]

    • Solution: Ensure sufficient hydrogen and catalyst are present for complete reduction to the amine.

  • Decarboxylation: Although less common under typical hydrogenation conditions, the carboxylic acid group could potentially be removed under harsh conditions (high temperature and pressure).

    • Solution: Employ milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of 5-methoxy-2-nitrobenzoic acid?

A1: Palladium on carbon (Pd/C), typically at 5% or 10% loading, is a common and effective catalyst for the reduction of aromatic nitro groups.[3] Platinum on carbon (Pt/C) or Raney Nickel are also viable alternatives.[5][6]

Q2: What are suitable solvents for this reaction?

A2: Protic solvents such as methanol (B129727), ethanol, or acetic acid are generally good choices as they can help with proton transfer during the reduction.[6][7] For solubility issues, tetrahydrofuran (B95107) (THF) or a mixture of solvents can be used.[2]

Q3: What are typical reaction conditions (temperature and pressure)?

A3: This reaction is often carried out at room temperature and atmospheric pressure of hydrogen (using a balloon).[7] However, for slower reactions, the pressure can be increased (e.g., up to 50 psi in a Parr apparatus) and the temperature can be slightly elevated (e.g., to 40-50 °C).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Q5: Are there alternative, non-catalytic hydrogenation methods to reduce the nitro group?

A5: Yes, several other methods can be used, which can be useful if catalytic hydrogenation is problematic (e.g., due to catalyst poisoning). These include:

  • Metal/Acid Reductions: Iron in acetic acid (Fe/AcOH) or hydrochloric acid (Fe/HCl), tin in hydrochloric acid (Sn/HCl), or zinc in acetic acid (Zn/AcOH) are classic methods for reducing aromatic nitro groups.[3][4][5]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can be a milder alternative to using gaseous hydrogen.[8]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the catalytic hydrogenation of aromatic nitro compounds. These are general guidelines and may need to be optimized for 5-methoxy-2-nitrobenzoic acid.

Table 1: Catalyst Loading and Hydrogen Pressure

CatalystTypical Loading (mol%)Hydrogen PressureReference
10% Pd/C5 - 10Atmospheric - 50 psi[7]
Pt/C5 - 10Atmospheric - 50 psi[6]
Raney Nickel10 - 20 (w/w)Atmospheric - 100 psi[3]

Table 2: Common Solvents and Temperatures

SolventTypical TemperatureNotesReference
MethanolRoom TemperatureGood general-purpose solvent.[7]
EthanolRoom Temperature - 50°COften interchangeable with methanol.[2]
Acetic AcidRoom TemperatureCan accelerate the reaction but may require neutralization during workup.[6]
Tetrahydrofuran (THF)Room Temperature - 50°CUseful for substrates with poor solubility in alcohols.[2]

Experimental Protocol

Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid using Pd/C

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® or filter paper)

Procedure:

  • Dissolution: In a reaction flask, dissolve 5-methoxy-2-nitrobenzoic acid in a suitable amount of methanol (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask and purge it with an inert gas like nitrogen or argon to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the flask, either by attaching a hydrogen-filled balloon or by connecting it to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It is best to keep it wet with solvent.

  • Workup: Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-methoxyanthranilic acid, which can then be purified by recrystallization or other methods if necessary.

Visualizations

TroubleshootingWorkflow Start Reaction Incomplete or Slow CheckCatalyst Check Catalyst Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Substrate/Solvent Purity? CheckCatalyst->CheckPurity CatalystActivity Catalyst Active? CheckCatalyst->CatalystActivity CatalystLoading Sufficient Loading? CheckCatalyst->CatalystLoading H2Pressure Adequate H2 Pressure? CheckConditions->H2Pressure Temperature Optimal Temperature? CheckConditions->Temperature Agitation Sufficient Agitation? CheckConditions->Agitation Solvent Correct Solvent? CheckConditions->Solvent Solution1 Use High Purity Materials CheckPurity->Solution1 No Solution2 Use Fresh Catalyst CatalystActivity->Solution2 No Solution3 Increase Catalyst Loading CatalystLoading->Solution3 No Solution4 Increase H2 Pressure H2Pressure->Solution4 No Solution5 Increase Temperature Temperature->Solution5 No Solution6 Increase Stirring Rate Agitation->Solution6 No Solution7 Change Solvent/Co-solvent Solvent->Solution7 No

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

ReactionPathway Substrate 5-Methoxy-2-nitrobenzoic Acid Intermediate1 Nitroso Intermediate Substrate->Intermediate1 H2, Pd/C Product 5-Methoxyanthranilic Acid Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 H2, Pd/C Byproduct Azo Dimer (potential byproduct) Intermediate1->Byproduct Intermediate2->Product H2, Pd/C

Caption: Reaction pathway for the hydrogenation of 5-methoxy-2-nitrobenzoic acid.

References

Technical Support Center: Purification of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Amino-5-methoxybenzoic acid by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've added the hot solvent, but my crude this compound won't completely dissolve. What should I do?

A1: This can happen for a few reasons:

  • Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the hot solvent to your mixture while heating and stirring until the solid dissolves. Be patient, as dissolution can be slow.[1]

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If most of the solid has dissolved and a small amount of material remains, you should proceed to a hot filtration step to remove the insoluble matter before cooling.[2]

  • Incorrect Solvent Choice: The selected solvent may be a poor choice for this compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[3][4] If the compound remains insoluble even in a large volume of boiling solvent, you will need to select a different solvent.

Q2: No crystals are forming after I've cooled the solution, even in an ice bath. What's wrong?

A2: This is a common issue, often caused by one of two things:

  • Too Much Solvent: This is the most frequent cause.[5] Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization. To fix this, reheat the solution and boil off some of the solvent to increase the concentration.[6] Allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the crystals need a surface to begin forming (nucleation). Try the following induction techniques:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level.[5]

    • Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution to initiate crystallization.[6]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or is highly impure.[5]

  • Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[7] Then, allow the solution to cool much more slowly. Insulating the flask by wrapping it in a towel or placing it in a beaker with paper towels can help slow the cooling rate.[1]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • Excess Solvent: Using the minimum amount of hot solvent necessary for dissolution is key. Too much solvent will result in a significant portion of your product remaining in the mother liquor.[7]

  • Premature Crystallization: Product may have been lost during a hot filtration step. Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for a longer period can often increase the yield.[7]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[7]

Q5: The solution is colored, and so are my final crystals. How do I remove colored impurities?

A5: If your hot, dissolved solution has a colored tint, this is likely due to high-molecular-weight impurities.

  • Solution: Before the hot filtration step, allow the solution to cool slightly from its boiling point and add a small amount of activated charcoal (Norit). Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You can then remove the charcoal and the impurities via hot gravity filtration.

Data Presentation

Physical & Chemical Properties
PropertyValueReference
CAS Number6705-03-9[8][9]
Molecular FormulaC₈H₉NO₃[8]
Molecular Weight167.16 g/mol [8][9]
AppearanceWhite to light yellow or grey-brown crystalline powder[8][10]
Melting Point148-152 °C[9]
Qualitative Solubility Data
SolventSolubility at Room Temp.Solubility at Boiling Temp.Suitability as a Recrystallization Solvent
WaterLowModerate to HighGood, especially for removing non-polar impurities.
EthanolLow to ModerateHighGood, often a primary choice for similar compounds.
MethanolModerateHighPotentially suitable, may require a co-solvent.
Ethyl AcetateLowModeratePossible, good for moderately polar compounds.
Hexane/HeptaneVery LowVery LowUnsuitable as a primary solvent; may be used as an anti-solvent.

Experimental Protocol: Recrystallization

This protocol outlines a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol or Water)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or heating mantle)

  • Short-stemmed or stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Activated charcoal (optional)

  • Boiling chips or stir bar

Procedure:

  • Dissolution: Place the crude this compound and a boiling chip into an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent to its boiling point. Add the boiling solvent to the flask containing the solid in small portions, swirling and heating the mixture, until the solid has just completely dissolved.[3] Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes while stirring.

  • Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3]

  • Isolation by Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a very small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining impurities in the mother liquor. Reapply the vacuum to pull the wash solvent through.[3]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator.

  • Analysis: Determine the mass of the recovered product to calculate the percent recovery. Measure the melting point of the purified crystals. A sharp melting point within the literature range (148-152 °C) indicates high purity.[9]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation cluster_analysis Analysis Start Start with Crude This compound Dissolution 1. Dissolution Dissolve crude solid in minimum hot solvent Start->Dissolution Decolorization 2. Decolorization (Optional) Add activated charcoal to hot solution Dissolution->Decolorization If solution is colored HotFiltration 3. Hot Filtration Remove insoluble impurities and/or charcoal Dissolution->HotFiltration If insoluble impurities exist Crystallization 4. Crystallization Cool filtrate slowly to form crystals Dissolution->Crystallization If solution is clear and no solids present Decolorization->HotFiltration HotFiltration->Crystallization VacuumFiltration 5. Isolation Collect crystals via vacuum filtration Crystallization->VacuumFiltration Washing 6. Washing Rinse crystals with ice-cold solvent VacuumFiltration->Washing Drying 7. Drying Dry purified crystals Washing->Drying End Pure Product (Verify with Melting Point) Drying->End

Caption: Workflow for the purification of this compound.

References

common impurities in 2-Amino-5-methoxybenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 2-Amino-5-methoxybenzoic acid and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound typically originate from its synthesis, which is often a catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. These impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Material: Unreacted 5-methoxy-2-nitrobenzoic acid.

    • Intermediates: Byproducts from the incomplete reduction of the nitro group, such as nitroso and hydroxylamine (B1172632) derivatives.

    • Catalyst Residues: Residual palladium from the hydrogenation catalyst.

  • Solvent-Related Impurities: Trace amounts of solvents used during the reaction and purification steps (e.g., methanol, ethanol (B145695), ethyl acetate).

Q2: How can I detect the presence of these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying organic impurities in this compound. For residual palladium, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are required for accurate quantification.

Q3: What is the most straightforward method for purifying crude this compound?

A3: Recrystallization is a highly effective and widely used technique for purifying crude this compound. This method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Q4: How do I choose an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent for this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures. This ensures maximum recovery of the purified product upon cooling. Based on the properties of similar substituted benzoic acids, ethanol is a commonly recommended solvent.

Q5: My purified product still shows traces of color. What could be the cause and how can I address it?

A5: A persistent color in the purified product can be due to highly colored impurities that are not effectively removed by a single recrystallization. Treating the solution with activated charcoal during the recrystallization process can help adsorb these colored impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product Too much solvent was used. The cooling process was too rapid, leading to premature precipitation. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Use an ice-salt bath for further cooling to minimize solubility.
Crystals do not form upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too fast, trapping impurities in the crystal lattice.Select a different recrystallization solvent or use a multi-solvent system. Ensure a slow cooling rate to allow for the formation of pure crystals.
Residual Palladium Removal
Problem Possible Cause(s) Solution(s)
High levels of residual palladium after filtration Palladium particles are too fine and pass through the filter paper. Palladium has formed soluble complexes.Filter the reaction mixture through a pad of Celite® to trap fine palladium particles.
Palladium contamination persists after Celite filtration Soluble palladium species are present.Treat the solution with activated carbon to adsorb the palladium. For more persistent cases, use a specialized palladium scavenger.
Product loss during palladium scavenging The scavenger adsorbs the product as well as the palladium.Optimize the amount of scavenger used and the treatment time. Select a scavenger with higher selectivity for palladium.

Quantitative Data Summary

The following table provides a hypothetical summary of impurity levels before and after purification. Actual values will vary depending on the specific reaction and purification conditions.

Impurity Typical Level in Crude Product (%) Target Level after Purification (%)
5-methoxy-2-nitrobenzoic acid1 - 5< 0.1
Hydrogenation Intermediates0.5 - 2< 0.05
Contaminant Typical Level in Crude Product (ppm) Target Level after Purification (ppm)
Residual Palladium50 - 500< 10

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Removal of Residual Palladium using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Treatment: Add activated carbon (approximately 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon and adsorbed palladium.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.

  • Analysis: Analyze the product for residual palladium content using ICP-MS or ICP-OES.

Protocol 3: Removal of Residual Palladium using a Scavenger
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add a suitable palladium scavenger (e.g., SiliaMetS® Thiol or trimercaptotriazine (TMT)) to the solution. The amount of scavenger is typically 3-5 equivalents relative to the residual palladium concentration.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours.

  • Filtration: Remove the scavenger by filtration.

  • Work-up: Concentrate the filtrate and proceed with further purification steps if necessary (e.g., recrystallization).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolution Dissolution in Hot Solvent start->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation drying Drying isolation->drying final_product Purified Product drying->final_product hplc HPLC Analysis (Purity) final_product->hplc icp ICP-MS/OES (Residual Pd) final_product->icp

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Analysis impurity_check Impurities Detected? start->impurity_check organic_impurity High Organic Impurities impurity_check->organic_impurity Yes palladium_impurity High Residual Palladium impurity_check->palladium_impurity Yes pass Purity Meets Specification impurity_check->pass No recrystallize Perform Recrystallization organic_impurity->recrystallize scavenge Use Palladium Scavenger / Activated Carbon palladium_impurity->scavenge reanalyze Re-analyze Purified Product recrystallize->reanalyze scavenge->reanalyze reanalyze->impurity_check reanalyze->pass Impurities within limit fail Further Purification Needed reanalyze->fail Impurities still high fail->recrystallize fail->scavenge

Caption: A logical decision-making workflow for addressing common impurities in this compound.

Technical Support Center: Optimizing Derivatization of 2-Amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-Amino-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: this compound has two primary reactive sites for derivatization: the amino group (-NH2) and the carboxylic acid group (-COOH). Common strategies include:

  • Acylation/Amide Bond Formation: The amino group can be acylated using acyl chlorides or acid anhydrides to form amides. This is a common step in the synthesis of various bioactive molecules.

  • Esterification: The carboxylic acid group can be converted to an ester. Common methods include Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) and Steglich esterification (using coupling agents like DCC).[1]

  • Alkylation: The amino group can be alkylated, though this can sometimes lead to mixtures of mono- and di-alkylated products and requires careful control of reaction conditions.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.[2][3]

Q2: My esterification reaction is showing low yield. What are the potential causes?

A2: Low yields in esterification reactions, such as Fischer esterification, are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, consider the following:

  • Water Removal: Use a Dean-Stark apparatus or drying agents to remove the water formed during the reaction.

  • Excess Alcohol: Use a large excess of the alcohol, which can also serve as the solvent.[1]

  • Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[1][4]

  • Reaction Time and Temperature: The reaction may require heating under reflux for several hours to reach completion.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: I am observing multiple products in my acylation reaction. How can I improve selectivity?

A3: The formation of multiple products in an acylation reaction can be due to side reactions. Since this compound has both an amino and a carboxylic acid group, self-polymerization or undesired reactions can occur. To improve selectivity:

  • Protecting Groups: Consider protecting the carboxylic acid group (e.g., as an ester) before performing acylation on the amino group. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Control the reaction temperature; running the reaction at a lower temperature may reduce the rate of side reactions. Also, control the stoichiometry of the acylating agent carefully.

Q4: How can I purify the derivatized product effectively?

A4: Purification methods depend on the properties of the synthesized derivative. Common techniques include:

  • Recrystallization: This is effective for solid products. Choosing an appropriate solvent or solvent system is crucial. Methanol is often used for recrystallizing related compounds.[4]

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase depends on the polarity of the compounds to be separated.

  • Acid-Base Extraction: Exploiting the acidic (carboxylic acid) and basic (amino) nature of the starting material and the properties of the product can be a powerful purification step. For example, after an esterification, unreacted carboxylic acid can be removed by washing with a basic aqueous solution.

Troubleshooting Guides

This section addresses specific problems that may arise during the derivatization process, presented in a question-and-answer format.

Problem 1: Incomplete Derivatization - Low or No Product Peak

Question: I am observing a very small or no peak for my derivatized analyte in LC-MS or GC-MS. What are the possible causes and how can I troubleshoot this?
Answer: Incomplete derivatization is a common issue that can stem from several factors. A systematic approach is crucial to identify and resolve the problem.[5]
Troubleshooting Steps:
* Reagent Quality: Ensure the derivatizing agent is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive reagents).[5]
* Reaction Conditions: The derivatization reaction is influenced by temperature, time, and reagent concentration. Optimization of these parameters is critical.[5]
* Temperature: Increasing the reaction temperature can enhance the yield and shorten the reaction time. However, excessively high temperatures can lead to sample degradation. A typical starting point is 60-100°C for many derivatization reactions.[5]
* Time: Reaction times can vary significantly. Monitor the reaction over time to determine the optimal duration.
* Reagent Concentration: An excess of the derivatizing agent is generally recommended to drive the reaction to completion.[5]
* Presence of Water or Protic Solvents: Moisture can quench many derivatizing agents. Ensure all glassware is dry and use anhydrous solvents.
* pH of the Reaction Mixture: For reactions involving the amino group, the pH of the solution can be critical. For example, some reactions proceed best under slightly basic conditions to ensure the amino group is deprotonated and nucleophilic.

Problem 2: Poor Reproducibility in Quantitative Analysis

Question: I am struggling with poor reproducibility in my quantitative analysis after derivatization. What factors should I investigate?
Answer: Reproducibility issues in quantitative analysis often stem from inconsistencies in the sample preparation and derivatization steps.
Troubleshooting Steps:
* Automate Derivatization: If possible, use an autosampler for automated online derivatization to eliminate manual errors and ensure consistent reaction times and reagent volumes.
* Internal Standard: Use an internal standard that is structurally similar to the analyte but does not occur naturally in the sample. The internal standard should be added before the derivatization step to account for variability in the reaction.
* Precise Reagent Addition: Use calibrated pipettes and ensure accurate addition of all reagents.
* Consistent Reaction Time and Temperature: Use a heating block or water bath to maintain a consistent temperature. Time the reaction accurately for all samples.
* Sample Matrix Effects: The sample matrix can sometimes interfere with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization.

Data Presentation

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Fischer-Speier Esterification Alcohol (excess, as solvent), conc. H₂SO₄ (cat.), Reflux 1-4h[1]Cost-effective, suitable for simple alkyl esters.[1]Reversible reaction, requires water removal or large excess of alcohol.[1]60-95%
Steglich Esterification Alcohol, DCC (1.1 eq), DMAP (cat.), Anhydrous CH₂Cl₂[1]Mild conditions, good for acid-labile or sterically hindered alcohols.[1]DCC byproduct (DCU) can be difficult to remove, reagents are more expensive.70-98%
Alkylation with Alkyl Halide Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone)Good for a wide range of esters.May require elevated temperatures; potential for N-alkylation side product.75-95%

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a significant excess of the desired alcohol (e.g., methanol, 10-20 eq), which will also act as the solvent.[1]

  • Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[1]

  • Reaction: Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC.[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Acylation of the Amino Group

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) in a round-bottom flask. Add a base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 eq) to act as an acid scavenger.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding water.

  • Extraction: If an organic solvent was used, separate the organic layer. Wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start: 2-Amino-5- methoxybenzoic acid Reagent Select Derivatizing Agent & Solvent Start->Reagent Setup Prepare Dry Glassware & Anhydrous Conditions Reagent->Setup Reaction Combine Reactants & Add Catalyst/Base Setup->Reaction Incubate Incubate at Optimal Temperature & Time Reaction->Incubate Monitor Monitor Progress (TLC/LC-MS) Incubate->Monitor Monitor->Incubate Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis End End: Pure Derivative Analysis->End

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Tree Start Low Product Yield? Incomplete Reaction Incomplete (Starting Material Remains)? Start->Incomplete Yes SideProducts Multiple Side Products Observed? Start->SideProducts No, but... CheckReagents Check Reagent Quality & Stoichiometry Incomplete->CheckReagents Yes OptimizeCond Increase Temp/Time/ Catalyst Concentration Incomplete->OptimizeCond Yes CheckMoisture Ensure Anhydrous Conditions Incomplete->CheckMoisture Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes ProtectGroup Use Protecting Group Strategy SideProducts->ProtectGroup Yes WorkupLoss Product Lost During Workup/Purification? SideProducts->WorkupLoss No, but... OptimizeExtract Optimize Extraction pH & Solvent WorkupLoss->OptimizeExtract Yes OptimizePurify Change Purification Method (e.g., different chromatography phase) WorkupLoss->OptimizePurify Yes

Caption: Troubleshooting decision tree for low yield in derivatization reactions.

References

Technical Support Center: Synthesis of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Amino-5-methoxybenzoic acid. Our goal is to help you identify and mitigate potential side reactions to ensure a high yield and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to reduce 5-methoxy-2-nitrobenzoic acid is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue that can arise from several factors related to the catalyst, reaction conditions, or starting material purity.

Troubleshooting Steps:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst can lose activity over time or due to improper storage. Ensure you are using a fresh or properly stored catalyst. The catalyst loading might also be insufficient. A typical loading is around 1-10 mol% of the substrate.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and that an adequate, constant pressure of hydrogen is maintained.[1] A balloon filled with hydrogen is often sufficient for small-scale reactions, but for larger scales, a pressurized hydrogenation apparatus is recommended.

  • Solvent Choice: The choice of solvent can impact the reaction rate. While THF is commonly used, other solvents like ethanol (B145695) or methanol (B129727) can also be effective.[2] Ensure the starting material is fully dissolved in the chosen solvent.

  • Reaction Time and Temperature: While many reductions proceed efficiently at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I am observing the formation of byproducts other than the desired this compound. What are the likely side reactions?

A2: Several side reactions can occur during the synthesis, leading to impurities. The most common are incomplete reduction, over-reduction, decarboxylation, and oxidation.

Side ReactionPotential Side ProductConditions Favoring FormationMitigation Strategies
Incomplete Reduction Hydroxylamine or nitroso intermediatesInsufficient catalyst, low hydrogen pressure, short reaction time.Increase catalyst loading, ensure adequate hydrogen supply, and monitor the reaction to completion.
Over-reduction 4-Methoxyaniline (from decarboxylation followed by reduction)High temperatures, prolonged reaction times, acidic conditions.Maintain moderate reaction temperatures and monitor the reaction closely to stop it once the starting material is consumed.
Decarboxylation 4-MethoxyanilineElevated temperatures and acidic conditions can promote the loss of the carboxylic acid group.[3]Control the reaction temperature carefully. If using a method that generates acidic conditions, consider neutralization upon workup.
Oxidation Colored impurities (e.g., quinone-like structures)Exposure to air, especially at elevated temperatures or in the presence of certain metal catalysts.[4]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants or perform the workup and purification steps promptly.

Q3: My final product is discolored (brown or dark). How can I purify it to obtain a white or off-white solid?

A3: Discoloration is often due to the presence of oxidized side products or residual catalyst.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying this compound. A mixed solvent system, such as ethanol/water or methanol/water, can be used. Dissolve the crude product in a minimal amount of the hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to form pure crystals.

  • Activated Charcoal Treatment: If the discoloration is significant, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. It is crucial to remove the charcoal by hot filtration before allowing the solution to cool.

  • Filtration through Celite: To remove fine catalyst particles that may have passed through the initial filtration, you can filter the reaction mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 5-methoxy-2-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF) or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in THF or ethanol.

  • Carefully add 10% Pd/C (1-5 mol%) to the solution.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for small scales) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal (if used) or any other insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the chemical transformations.

Synthesis_Pathway start 5-Methoxy-2-nitrobenzoic Acid product This compound start->product H₂, Pd/C THF or Ethanol

Caption: Primary synthesis route for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 5-Methoxy-2-nitrobenzoic Acid 5-Methoxy-2-nitrobenzoic Acid This compound This compound 5-Methoxy-2-nitrobenzoic Acid->this compound Reduction Incomplete Reduction Products\n(Hydroxylamine, Nitroso) Incomplete Reduction Products (Hydroxylamine, Nitroso) 5-Methoxy-2-nitrobenzoic Acid->Incomplete Reduction Products\n(Hydroxylamine, Nitroso) Insufficient H₂/Catalyst 4-Methoxyaniline + CO₂ 4-Methoxyaniline + CO₂ This compound->4-Methoxyaniline + CO₂ Decarboxylation (Heat, Acid) Oxidized Impurities Oxidized Impurities This compound->Oxidized Impurities Oxidation (Air)

Caption: Overview of potential side reactions during synthesis.

Troubleshooting_Workflow start Problem Identified incomplete Incomplete Reaction start->incomplete discolored Discolored Product start->discolored low_yield Low Yield start->low_yield check_catalyst Check Catalyst Activity & Loading incomplete->check_catalyst check_h2 Ensure Adequate H₂ Pressure incomplete->check_h2 monitor_reaction Monitor Reaction to Completion incomplete->monitor_reaction recrystallize Recrystallize with Charcoal Treatment discolored->recrystallize low_yield->incomplete optimize_conditions Optimize Temperature & Time low_yield->optimize_conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

stability issues of 2-Amino-5-methoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-methoxybenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, solutions of this compound should be stored in a cool, dark place.[1][2][3] It is advisable to use amber vials or wrap containers in aluminum foil to protect them from light, as the compound may be light-sensitive.[2] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider freezing aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble and are there any known incompatibilities?

The compound is described as slightly soluble in methanol (B129727) and does not mix well with water.[3][4] For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol may be suitable. When preparing aqueous solutions, the pH may need to be adjusted to improve solubility. Avoid strong oxidizing agents, as they are incompatible with this compound.[2][4][5]

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure—an aromatic amine and a benzoic acid—several degradation routes are plausible, particularly under stress conditions:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light. Exposure to UV or even visible light can induce photochemical reactions, leading to decomposition.[2]

  • Hydrolysis: Although the amide bond is not present, extreme pH conditions (strongly acidic or basic) might affect the stability of the molecule over time, potentially influencing the carboxylic acid and amino groups.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) can occur. In the solid state, decomposition is noted at its melting point of 148-152°C.

Q4: How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Key parameters to monitor are the peak area (or height) of the parent compound and the appearance of any new peaks, which may signify degradation products.

Troubleshooting Guides

Issue 1: Discoloration of the solution over time.

  • Possible Cause: Oxidation of the amino group.

  • Troubleshooting Steps:

    • Protect from Air: Prepare solutions using degassed solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

    • Chelate Metal Ions: If metal ion contamination is suspected from the solvent or container, add a small amount of a chelating agent like EDTA.

    • Optimize Storage: Ensure the solution is stored at a low temperature and protected from light.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to get mass information on the new peaks to help identify the degradation products.

    • Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to understand the degradation profile and confirm if the unexpected peaks correspond to known degradants. This can help in developing a more robust formulation or defining stricter storage conditions.

    • Check Solvent Purity: Ensure that the solvents used for preparing the solution are of high purity and do not contain impurities that could react with the compound.

Issue 3: Poor solubility or precipitation in aqueous buffers.

  • Possible Cause: The compound has low water solubility and its solubility is pH-dependent.

  • Troubleshooting Steps:

    • Adjust pH: The amino group and the carboxylic acid group have pKa values that will influence solubility at different pHs. Systematically vary the pH of your buffer to find the optimal range for solubility.

    • Use Co-solvents: Consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol, or polyethylene (B3416737) glycol) to your aqueous buffer to improve solubility. Ensure the co-solvent is compatible with your experimental system.

    • Prepare Fresh Solutions: Due to potential stability issues, it is always best to prepare solutions fresh before each experiment.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H2O2). Keep at room temperature for a set period.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage degradation and note the retention times and peak areas of any degradation products.

Protocol 2: HPLC Method for Stability Analysis (Example)

This is a generic starting method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A time-gradient elution can be used, for example, starting with a high percentage of A and gradually increasing the percentage of B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maximum of this compound (a diode array detector is useful for this).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Solubility of this compound in Various Solvents.

SolventSolubility (mg/mL) at 25°CObservations
Water
Methanol
Ethanol
DMSO
Acetonitrile
pH 4.0 Buffer
pH 7.4 Buffer
pH 9.0 Buffer

(Users should populate this table with their experimental data.)

Table 2: Summary of Forced Degradation Study Results.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsRetention Times of Major Degradants (min)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat
Light

(Users should populate this table with their experimental data.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxide Oxidation (3% H₂O₂, RT) stock->oxide Expose to Stress heat Thermal Stress (80°C) stock->heat Expose to Stress light Photostability (ICH Q1B) stock->light Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples heat->hplc Analyze Samples light->hplc Analyze Samples data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidized Oxidized Products (e.g., Nitroso, Nitro derivatives) parent->oxidized Oxidation (O₂, H₂O₂, Light) decarboxylated Decarboxylated Product (4-Methoxyaniline) parent->decarboxylated Thermal Stress (Heat) photoproducts Photodegradation Products (e.g., Polymers, Ring-opened species) parent->photoproducts Photolysis (UV/Vis Light) troubleshooting_logic start Unexpected Peak in HPLC? check_control Is the peak present in the control sample? start->check_control impurity Impurity in Starting Material or Solvent check_control->impurity Yes degradation Degradation Product check_control->degradation No lcms Analyze by LC-MS to identify mass degradation->lcms forced_degradation Compare with forced degradation samples degradation->forced_degradation

References

preventing degradation of 2-Amino-5-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-5-methoxybenzoic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere.[1] The recommended storage temperature is between 10°C and 25°C.[2] For optimal preservation, some suppliers recommend refrigeration at 0-8°C.[3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.

Q2: My this compound has changed color. What does this indicate?

A change in color, such as from off-white or light yellow to brown or darker shades, can be an indicator of degradation. This is often due to oxidation or photodegradation, common pathways for aromatic amines. If you observe a color change, it is advisable to verify the purity of the material before use.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The amino group is prone to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines can be sensitive to light.[4] Exposure to UV or visible light can trigger photochemical reactions, leading to complex degradation products and polymerization.

  • Hydrolysis: While generally stable, under certain pH and temperature conditions, the carboxylic acid and amino groups can be susceptible to hydrolysis.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose. While the melting point is around 148-152°C, thermal decomposition can begin at lower temperatures with prolonged exposure.[3][5]

Q4: What are some common impurities that could be present in my sample?

Impurities in a this compound sample could be residual starting materials from synthesis, such as 5-methoxy-2-nitrobenzoic acid, or byproducts from the manufacturing process.[1] Degradation products arising from improper storage or handling are also a source of impurities.

Troubleshooting Guides

Issue 1: Unexpected experimental results or failed synthesis.

If you are experiencing issues with reactions involving this compound, consider the purity of your starting material.

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Visually inspect the material: Check for any changes in color or appearance.
2. Verify purity: Use an analytical technique like HPLC to check the purity of the compound against a reference standard.
3. Use a fresh batch: If degradation is suspected, use a new, unopened container of the reagent.
4. Review storage conditions: Ensure the material has been stored according to the recommendations (cool, dark, dry, inert atmosphere).
Presence of other impurities 1. Check the Certificate of Analysis (CoA): Review the CoA for the specific batch to identify any known impurities.
2. Purify the material: If necessary, recrystallization can be a method to purify the solid.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

The presence of unexpected peaks can indicate the presence of impurities or degradation products.

Possible Cause Troubleshooting Steps
Sample degradation during storage or sample preparation 1. Prepare fresh solutions: Prepare solutions for analysis immediately before use.
2. Protect from light: Prepare and handle solutions in amber vials or under low-light conditions.
3. Control temperature: Avoid exposing solutions to high temperatures.
Contamination 1. Use high-purity solvents and reagents.
2. Ensure cleanliness of glassware and analytical equipment.
In-situ degradation during analysis 1. Check the pH of the mobile phase: Extreme pH values can sometimes cause degradation of the analyte on the column.
2. Lower the column temperature: If thermal degradation is suspected, try running the analysis at a lower temperature.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions. This information is based on the general behavior of aromatic amines and benzoic acids, as specific quantitative data for this compound is limited.

Condition Expected Stability Potential Degradation Products
Solid State (Room Temp, Dark, Inert Gas) StableN/A
Aqueous Solution (Neutral pH, Dark) Moderately StablePotential for slow oxidation and hydrolysis
Acidic Solution (e.g., 0.1 M HCl) Susceptible to hydrolysisHydrolysis products, potential decarboxylation
Basic Solution (e.g., 0.1 M NaOH) Susceptible to hydrolysisHydrolysis products, potential decarboxylation
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidationOxidized amino group (e.g., nitroso, nitro), ring hydroxylation products, colored polymers
Photolytic (UV/Vis light) UnstableComplex mixture of photo-oxidation products, polymers
Thermal (Solid, >100°C) Unstable, decomposesOxides of carbon (CO, CO₂) and nitrogen (NOx)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep it at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep it at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight for a defined period (e.g., 24-48 hours). A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis. Analyze the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Instrumentation and Column:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes. This will help to separate non-polar degradation products from the more polar parent compound.

  • Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV scan). A PDA detector is useful for identifying the optimal detection wavelength and for peak purity analysis.

  • Analysis: Inject the samples from the forced degradation study. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Results or Analytical Peaks visual_inspection Visual Inspection (Color Change?) start->visual_inspection check_purity Verify Purity of this compound analytical_check Analytical Check (HPLC, etc.) visual_inspection->analytical_check is_degraded Degradation Confirmed? analytical_check->is_degraded review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_degraded->review_storage Yes investigate_impurities Investigate Other Impurities is_degraded->investigate_impurities No use_new Use a Fresh Batch of Reagent review_storage->use_new end Problem Resolved use_new->end coa Check Certificate of Analysis investigate_impurities->coa purify Consider Purification (e.g., Recrystallization) coa->purify purify->end

Caption: Troubleshooting workflow for addressing issues related to the degradation of this compound.

Degradation_Pathways main_compound This compound oxidation Oxidation Products (e.g., Nitroso, Nitro derivatives, Polymers) main_compound->oxidation  O2, Light photodegradation Photodegradation Products (Complex Mixture) main_compound->photodegradation  UV/Vis Light hydrolysis Hydrolysis Products (e.g., Decarboxylated species) main_compound->hydrolysis  H2O, Acid/Base thermal Thermal Decomposition (CO, CO2, NOx) main_compound->thermal  Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up 2-Amino-5-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-5-methoxybenzoic acid.

Troubleshooting and Optimization Guide

Scaling up the synthesis of this compound, primarily through the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid, presents several challenges. This guide addresses common issues encountered during this process, helping to diagnose and resolve problems to improve reaction yield, purity, and safety.

Common Issues and Solutions in Scale-Up Synthesis
Issue Potential Causes Recommended Solutions & Mitigations
Low Yield Incomplete Reaction: Insufficient catalyst activity, poor hydrogen mass transfer, or inadequate reaction time.- Catalyst: Ensure the use of a high-activity catalyst (e.g., 5-10% Pd/C). At larger scales, catalyst deactivation can be more significant; consider catalyst loading and regeneration strategies. - Mass Transfer: Improve agitation to enhance gas-liquid and liquid-solid mass transfer. In large reactors, impeller design and stirring speed are critical. - Monitoring: Implement in-process monitoring (e.g., HPLC) to track the disappearance of the starting material and determine the optimal reaction endpoint.
Side Reactions: Formation of byproducts such as hydroxylamines or dehalogenated impurities (if applicable in related syntheses).- Temperature Control: Maintain optimal reaction temperature. Exothermic reactions can lead to temperature spikes, promoting side reactions. Ensure adequate cooling capacity for the reactor. - Hydrogen Pressure: Operate at an optimal hydrogen pressure to favor the desired reduction pathway.
Product Loss During Workup: Inefficient filtration of the catalyst or product precipitation.- Filtration: Use a filter aid like Celite for efficient removal of the fine Pd/C catalyst. Ensure the filter bed is well-prepared to avoid product loss. - Isolation: Optimize the pH for precipitation of the amino acid. For similar compounds, a pH range of 2.5 to 3.5 has been found to maximize separation from impurities.[1]
High Impurity Profile Incomplete Reduction: Presence of unreacted starting material or partially reduced intermediates (e.g., nitroso or hydroxylamine (B1172632) compounds).- Reaction Conditions: As with low yield, optimize catalyst loading, hydrogen pressure, and reaction time. Ensure thorough mixing. - Catalyst Deactivation: Premature catalyst deactivation can lead to incomplete reactions. Investigate potential catalyst poisons in the starting materials or solvent.
Byproduct Formation: Over-reduction or other side reactions leading to colored or difficult-to-remove impurities.- Process Control: Tightly control reaction temperature and pressure. - Purification: Implement a robust purification step, such as recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water), to remove impurities. The use of activated carbon can help decolorize the product.
Catalyst Deactivation Poisoning: Contaminants in the starting material, solvent, or hydrogen gas can poison the palladium catalyst.- Raw Material Purity: Use high-purity starting materials and solvents. - Catalyst Regeneration: Explore catalyst regeneration methods, such as washing with solvents or mild oxidative treatments, to restore activity.
Sintering or Leaching: High reaction temperatures or harsh conditions can lead to catalyst degradation.- Temperature Control: Operate at the lowest effective temperature to minimize catalyst sintering. - Catalyst Selection: Choose a robust catalyst formulation suitable for industrial use.
Safety Hazards Thermal Runaway: The hydrogenation of nitro compounds is highly exothermic and can lead to a dangerous increase in temperature and pressure.- Heat Management: Ensure the reactor has adequate cooling capacity. Implement a controlled addition of the nitro compound to manage the rate of heat generation. - Monitoring: Continuously monitor the reaction temperature and pressure. Have an emergency cooling and pressure relief system in place.
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.- Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen. - Leak Detection: Regularly check for hydrogen leaks. - Ventilation: Operate in a well-ventilated area.
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after use.- Safe Handling: Handle the catalyst in a wet state to minimize the risk of ignition. Do not allow the used, dry catalyst to come into contact with flammable solvents in the air.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial route is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[2][3] This method is favored for its high yield and atom economy. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a suitable solvent under a hydrogen atmosphere.

Q2: How can I effectively remove the palladium catalyst after the reaction at a large scale?

A2: At an industrial scale, the fine palladium on carbon catalyst is typically removed by filtration. To improve filtration efficiency and prevent the fine catalyst particles from passing through, a filter aid such as Celite is often used to pre-coat the filter. The filtration should be performed under an inert atmosphere to prevent the pyrophoric catalyst from coming into contact with air.

Q3: What are the key safety precautions to take when scaling up this hydrogenation reaction?

A3: The key safety precautions include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the potential for a runaway reaction.

  • Process Control: Implement robust control over temperature, pressure, and hydrogen flow.

  • Equipment: Use a pressure-rated reactor with adequate cooling capacity and a reliable pressure relief system.

  • Inerting: Always purge the system with an inert gas like nitrogen before and after the reaction.

  • Catalyst Handling: Handle the Pd/C catalyst wet and avoid exposure of the dry, used catalyst to air.

Q4: My final product is discolored. How can I improve its appearance?

A4: Discoloration is often due to the presence of trace impurities, which may be colored byproducts from the reaction. An effective way to remove color is to treat the product solution with activated carbon before the final crystallization step. The activated carbon adsorbs the colored impurities, which are then removed by filtration.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: For aminobenzoic acids, polar solvents are generally good candidates for recrystallization. Ethanol, methanol, or a mixture of ethanol and water are commonly used. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature to ensure a high recovery of the purified product.

Data Presentation: Scale-Up Comparison

Parameter Lab Scale (this compound) Pilot Plant Scale (Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000) - Analogous Compound)
Starting Material 5-Methoxy-2-nitrobenzoic acidSalicylic acid (multi-step synthesis)
Batch Size 30 g[2]Not specified, but indicative of larger scale
Solvent Tetrahydrofuran (THF)[2]Not specified for hydrogenation step
Catalyst 10% Pd/C[2]Not specified for hydrogenation step
Temperature Room Temperature[2]70°C for a chlorosulfonation step
Pressure H₂ balloon (atmospheric pressure)[2]Not specified
Reaction Time 18 hours[2]2 hours for a chlorosulfonation step
Yield 98%[2]Total yield of 63.7% over 4 steps
Purity Not specified, but described as a brown solid[2]High purity confirmed by HPLC and ¹H NMR

Experimental Protocols

Key Experiment 1: Lab-Scale Synthesis of this compound

This protocol is based on a reported high-yield lab-scale synthesis.[2]

Materials:

  • 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

  • 10% Palladium on carbon (Pd/C) (300 mg)

  • Tetrahydrofuran (THF) (250 mL)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction flask, combine 5-Methoxy-2-nitrobenzoic acid and THF.

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Purge the flask with nitrogen gas, then introduce hydrogen gas via a balloon.

  • Stir the mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Key Experiment 2: Industrial-Scale Purification by Recrystallization (General Protocol)

This is a general protocol for the recrystallization of an aromatic amino acid, which can be adapted for this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional, for decolorization)

Procedure:

  • Solvent Selection: Determine the optimal solvent system. A mixture of ethanol and water is a good starting point. The ideal ratio should be determined at a small scale to maximize yield and purity.

  • Dissolution: In a large, jacketed glass-lined reactor, charge the crude this compound and the selected solvent system.

  • Heat the mixture with stirring to the boiling point of the solvent until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Stir for a short period (e.g., 30 minutes), then reheat to boiling.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities and activated carbon.

  • Crystallization: Transfer the clear filtrate to a clean, jacketed reactor. Cool the solution slowly and with controlled agitation to induce crystallization. A slow cooling profile generally leads to larger, purer crystals.

  • Isolation: Once crystallization is complete and the slurry has reached the target temperature (e.g., 0-5 °C), collect the crystals by centrifugation or filtration.

  • Washing: Wash the isolated crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reactants 5-Methoxy-2-nitrobenzoic acid, Pd/C, THF Start->Reactants Hydrogenation Catalytic Hydrogenation (H2, RT, 18h) Reactants->Hydrogenation Filtration Catalyst Removal (Filtration through Celite) Hydrogenation->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Product Crude 2-Amino-5- methoxybenzoic acid Concentration->Crude_Product Dissolution Dissolve in Hot Ethanol/Water Crude_Product->Dissolution Decolorization Activated Carbon Treatment (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling Hot_Filtration->Crystallization Isolation Centrifugation/ Filtration Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_Product Pure Product Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Yield or High Impurity Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Check Reaction Monitoring Data Side_Reactions Evidence of Side Reactions? Problem->Side_Reactions Analyze Impurity Profile (HPLC/TLC) Workup_Loss Significant Loss during Workup? Problem->Workup_Loss Assess Mass Balance Across Workup Steps Sol_Incomplete Increase Reaction Time/ Catalyst Load/ H2 Pressure/Agitation Incomplete_Reaction->Sol_Incomplete Yes Sol_Side_Reactions Optimize Temperature/ Pressure Control Side_Reactions->Sol_Side_Reactions Yes Sol_Workup_Loss Optimize Filtration & pH for Precipitation Workup_Loss->Sol_Workup_Loss Yes

Caption: Troubleshooting decision tree for addressing low yield or high impurity issues.

References

Technical Support Center: By-product Analysis in 2-Amino-5-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-product formation during reactions involving 2-Amino-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

This compound is a versatile building block in organic synthesis. It is frequently used in:

  • Amide bond formation: The amino group readily participates in coupling reactions with carboxylic acids to form amides. This is a fundamental transformation in the synthesis of numerous pharmaceutical compounds.

  • Heterocycle synthesis: It serves as a key precursor for the synthesis of various heterocyclic systems, most notably quinazolinones.

  • Diazotization reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of subsequent reactions to introduce different functionalities.

Q2: What are the potential sites of reactivity on this compound that can lead to by-product formation?

The primary functional groups that can participate in side reactions are the amino group (-NH₂) and the carboxylic acid group (-COOH). The aromatic ring itself can also undergo side reactions under certain conditions.

Q3: How can I minimize by-product formation in my reactions?

Minimizing by-product formation often involves careful control of reaction conditions. Key parameters to consider include:

  • Temperature: Running reactions at the optimal temperature can prevent side reactions that may have higher activation energies.

  • Stoichiometry: Using the correct ratio of reactants and reagents is crucial.

  • Purity of starting materials: Impurities in the this compound or other reactants can lead to undesired products.

  • Inert atmosphere: For reactions sensitive to oxidation, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guides

Issue 1: Formation of a Dimer By-product in Amide Coupling Reactions

Symptom: You observe a peak in your HPLC or LC-MS analysis with a mass corresponding to the dimer of this compound.

Potential Cause: This can occur if the carboxylic acid group of one molecule of this compound reacts with the amino group of another molecule, especially when using carbodiimide (B86325) coupling reagents without an activating agent like HOBt.

Troubleshooting Steps:

  • Modify Reagent Addition: Add the coupling reagent to a solution of the carboxylic acid and HOBt (or a similar activating agent) before adding the this compound. This pre-activation step can minimize self-condensation.

  • Control Stoichiometry: Ensure that the carboxylic acid coupling partner is present in a slight excess to favor the desired reaction.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the competing dimerization reaction.

Illustrative Data:

EntryCoupling ReagentAdditiveTemperature (°C)Desired Product Yield (%)Dimer By-product (%)
1DCCNone257515
2DCCHOBt25905
3EDCIHOBt095<2

This is illustrative data based on common outcomes in peptide coupling reactions.

Issue 2: Observation of an Oxidized By-product

Symptom: Your reaction mixture turns dark, and you detect a by-product with a mass suggesting the introduction of an oxygen atom or the formation of an azo compound.

Potential Cause: Aromatic amines are susceptible to oxidation, which can be promoted by air, certain reagents, or light.

Troubleshooting Steps:

  • Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Protect from Light: If the reaction is light-sensitive, wrap the reaction vessel in aluminum foil.

  • Use Fresh Reagents: Ensure that all reagents, especially the this compound, are pure and have not degraded during storage.

Experimental Protocols

Protocol 1: HPLC-MS Method for By-product Analysis

This protocol outlines a general method for the analysis of reaction mixtures containing this compound and potential by-products.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and MS in positive and negative ion modes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Visualizations

Byproduct_Formation 2-Amino-5-methoxybenzoic_acid_1 This compound Dimer_Byproduct Dimer By-product 2-Amino-5-methoxybenzoic_acid_1->Dimer_Byproduct - H₂O Desired_Product Desired Amide Product 2-Amino-5-methoxybenzoic_acid_1->Desired_Product 2-Amino-5-methoxybenzoic_acid_2 This compound 2-Amino-5-methoxybenzoic_acid_2->Dimer_Byproduct Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Dimer_Byproduct Coupling_Reagent->Desired_Product Carboxylic_Acid Carboxylic Acid Coupling Partner Carboxylic_Acid->Desired_Product - H₂O

Caption: Hypothetical reaction pathway for dimer by-product formation.

Analysis_Workflow Reaction_Mixture Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Reaction_Mixture->Dilution HPLC_Injection Inject onto HPLC-MS Dilution->HPLC_Injection Data_Acquisition UV and MS Data Acquisition HPLC_Injection->Data_Acquisition Data_Analysis Chromatogram and Spectrum Analysis Data_Acquisition->Data_Analysis Byproduct_ID Identify By-products by Mass Data_Analysis->Byproduct_ID Quantification Quantify By-products (if necessary) Byproduct_ID->Quantification

Caption: Experimental workflow for by-product analysis.

Troubleshooting_Flowchart decision decision Start Unexpected Peak in HPLC Check_Mass Check Mass Spectrum of Unexpected Peak Start->Check_Mass Mass_Dimer Mass corresponds to Dimer? Check_Mass->Mass_Dimer Yes Mass_Oxidation Mass suggests Oxidation? Check_Mass->Mass_Oxidation No Action_Dimer Implement Dimer Troubleshooting Steps Mass_Dimer->Action_Dimer Mass_Oxidation->Mass_Oxidation Other_Mass Other Mass? Mass_Oxidation->Other_Mass No Action_Oxidation Implement Oxidation Troubleshooting Steps Mass_Oxidation->Action_Oxidation Action_Other Investigate other possible side reactions Other_Mass->Action_Other

Caption: Logical troubleshooting flowchart for by-product identification.

Validation & Comparative

Comparative Guide to HPLC Methods for Purity Analysis of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Amino-5-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] The following sections detail the experimental protocols and present a comparative data summary to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of aminobenzoic acid isomers and related compounds due to its high resolution, versatility, and robustness.[4] Reversed-phase chromatography is a particularly effective approach for these types of analyses.[5][6][7][8]

Method 1: Isocratic Reversed-Phase HPLC (RP-HPLC)

This method employs a standard C18 column with an isocratic mobile phase, offering a simple, robust, and cost-effective approach for routine purity analysis.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents and Solutions:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Mobile Phase: A mixture of acetonitrile and water (30:70 v/v) containing 0.1% phosphoric acid.[7][9]

  • Diluent: Mobile phase

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

Method 2: Gradient Reversed-Phase HPLC (RP-HPLC) with Formic Acid

This alternative method utilizes a gradient elution with formic acid as the mobile phase modifier. Formic acid is volatile, making this method compatible with mass spectrometry (MS) detectors if further impurity identification is required.[5][6] The gradient elution can also provide better resolution for complex impurity profiles.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector (MS-compatible if desired)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (99%)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: Water/Acetonitrile (50:50 v/v)

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent (100 µg/mL) weigh_std->dissolve_std inject_std Inject Standard Solution dissolve_std->inject_std weigh_sample Weigh Test Sample dissolve_sample Dissolve in Diluent (100 µg/mL) weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Percent) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

Comparative Data Summary

The following table presents hypothetical data from the analysis of a single batch of this compound using the two described HPLC methods.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Retention Time of Main Peak (min) 8.210.5
Number of Impurities Detected 35
Resolution of Critical Pair *1.82.5
Tailing Factor of Main Peak 1.21.1
Run Time (min) 1525
Calculated Purity (%) 99.599.2
MS Compatibility NoYes

*Critical pair refers to the main peak and the closest eluting impurity.

Discussion

Method 1 (Isocratic RP-HPLC) is a straightforward and rapid method suitable for routine quality control where the impurity profile is well-characterized. Its primary advantages are its simplicity, shorter run time, and lower solvent consumption per run. However, its isocratic nature may not provide sufficient resolution for samples with multiple, closely eluting impurities. The use of phosphoric acid makes it less suitable for MS detection.

Method 2 (Gradient RP-HPLC) offers superior resolving power, as evidenced by the detection of more impurities and better resolution of the critical pair in the hypothetical data. This method is ideal for analytical development, impurity profiling, and for samples with unknown or complex impurity profiles. The use of formic acid as a mobile phase modifier ensures compatibility with mass spectrometry, which is invaluable for the identification of unknown impurities. The trade-offs for this enhanced performance are a longer run time and a more complex mobile phase preparation.

Conclusion

The choice between these two HPLC methods depends on the specific requirements of the analysis. For routine purity checks of known materials, the isocratic method provides a reliable and efficient solution. For in-depth impurity profiling, method development, and when impurity identification by MS is necessary, the gradient method is the superior choice. A combination of both methods can be employed for a comprehensive quality assessment of this compound, ensuring its suitability for its intended use in pharmaceutical synthesis and research.

References

A Comparative Guide to Validating the Structure of 2-Amino-5-methoxybenzoic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Amino-5-methoxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly archived experimental NMR data for this specific compound, this document focuses on the predicted ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and are compared with data from structurally related compounds to provide a robust analytical approach.

Predicted and Comparative NMR Data

The structural confirmation of this compound can be achieved by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electronic effects of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and carboxylic acid (-COOH) substituents on the benzene (B151609) ring. The amino group acts as an electron-donating group, shielding the aromatic protons and carbons, while the carboxylic acid and methoxy groups have more complex effects.

Below is a summary of the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for the isomeric compound 3-methoxybenzoic acid for comparison.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Related Isomer.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
This compoundH-3~6.8 - 7.0d~8.0 - 9.0
H-4~6.6 - 6.8dd~8.0 - 9.0, ~2.5 - 3.0
H-6~7.1 - 7.3d~2.5 - 3.0
-OCH₃~3.8s-
-NH₂~4.0 - 5.0 (broad)s-
-COOH~10.0 - 12.0 (broad)s-
3-methoxybenzoic acid[1]Aromatic Protons7.22 - 7.61m-
-OCH₃2.37s-
-COOH8.03 - 7.64m-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Isomer.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compoundC-1 (C-COOH)~110
C-2 (C-NH₂)~145
C-3~115
C-4~118
C-5 (C-OCH₃)~150
C-6~112
-OCH₃~55
-COOH~170
3-methoxybenzoic acid[1]Aromatic & Olefinic Carbons126.9, 128.9, 130.2, 131.2, 133.9, 138.4
-OCH₃21.3
-COOH167.9

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzoic acids due to its ability to dissolve the sample and to observe the exchangeable protons of the carboxylic acid and amine groups.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is appropriate.

  • Spectral Width: A spectral width of approximately 15 ppm is suitable to cover the expected range of proton chemical shifts.

¹³C NMR Spectroscopy
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

  • Spectrometer Frequency: A corresponding frequency of 100 MHz or higher.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: A 2-second relaxation delay is standard.

  • Spectral Width: A spectral width of about 220 ppm is used to encompass the full range of carbon chemical shifts.

2D NMR Spectroscopy (Optional but Recommended)
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for assigning protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

Workflow for Structural Validation

The logical process for validating the structure of this compound using NMR is outlined in the diagram below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) transfer->TwoD_NMR chem_shift Chemical Shift Analysis H1_NMR->chem_shift coupling Coupling Constant Analysis H1_NMR->coupling integration Integration Analysis H1_NMR->integration C13_NMR->chem_shift correlation 2D Correlation Analysis TwoD_NMR->correlation structure Validated Structure of This compound chem_shift->structure coupling->structure integration->structure correlation->structure

Workflow for NMR-based structural validation.

The provided workflow illustrates the systematic approach to confirming the molecular structure, starting from sample preparation and proceeding through data acquisition and detailed spectral analysis to the final structural validation.

References

A Comparative Analysis of 2-Amino-5-methoxybenzoic Acid and Anthranilic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of key chemical scaffolds is paramount. This guide provides a detailed comparative analysis of 2-Amino-5-methoxybenzoic acid and its parent compound, anthranilic acid, offering insights into their structural nuances, reactivity, and functional roles. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic chemistry and medicinal chemistry applications.

Physicochemical Properties: A Tale of Two Molecules

Anthranilic acid, also known as 2-aminobenzoic acid, is a foundational aromatic amine and carboxylic acid. The introduction of a methoxy (B1213986) group at the 5-position to yield this compound significantly alters its electronic and steric characteristics, thereby influencing its physical and chemical behavior. A summary of their key physicochemical properties is presented below.

PropertyThis compoundAnthranilic acid
Molecular Formula C₈H₉NO₃C₇H₇NO₂
Molecular Weight 167.16 g/mol [1]137.14 g/mol
Appearance White to light yellow crystalline powder[2]White to pale yellow crystalline powder
Melting Point 148-152 °C[1][2]144-148 °C
pKa ~2.08 (Predicted)[2]2.17 (amino), 4.85 (carboxyl)
Solubility Slightly soluble in methanol.[2]Soluble in hot water, ethanol, and ether.

Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic data provides invaluable insights into the structural features of molecules. Here, we compare the characteristic spectral data for both compounds.

Infrared (IR) Spectroscopy

This compound: While a detailed spectrum with peak assignments is not readily available in the searched literature, the IR spectrum is expected to show characteristic peaks for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, C-O stretching of the methoxy group and the aromatic ring, and C-H stretching of the aromatic ring and the methyl group.

Anthranilic acid: The IR spectrum of anthranilic acid is well-characterized. Key absorption bands include:

  • ~3400-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2500-3300 cm⁻¹: A broad O-H stretching vibration from the carboxylic acid, often overlapping with C-H stretching.

  • ~1670-1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1200-1350 cm⁻¹: C-N stretching of the aromatic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound: Detailed peak assignments from the literature are as follows:

  • ¹H NMR (DMSO-d₆): A peak for the methoxy group protons is expected around 3.8 ppm. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the amino, carboxyl, and methoxy substituents. The amine and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate around 170 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon will appear around 55-60 ppm.

Anthranilic acid:

  • ¹H NMR (DMSO-d₆): The aromatic protons typically appear as a complex multiplet between 6.5 and 8.0 ppm. The amine and carboxylic acid protons are visible as broad singlets that can exchange with deuterium (B1214612) in D₂O.

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon resonates at approximately 169.6 ppm. The aromatic carbons show distinct signals, with the carbon bearing the carboxyl group appearing around 151.5 ppm and the carbon bearing the amino group around 110.0 ppm.

Synthesis and Reactivity

Both molecules can be synthesized through established organic chemistry protocols. Their reactivity is dictated by the interplay of the amino and carboxylic acid functional groups, as well as the influence of the methoxy group in the case of this compound.

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol describes the reduction of a nitro group to an amine.

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid in THF.

  • Add 10% Pd/C catalyst to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Synthesis of Anthranilic Acid from Phthalimide (B116566) (Hofmann Rearrangement)

This classic named reaction provides a route to anthranilic acid from a readily available starting material.

Materials:

Procedure:

  • In a flask, dissolve phthalimide in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a chilled solution of sodium hypochlorite with continuous stirring.

  • After the addition is complete, warm the reaction mixture gently.

  • Cool the solution and carefully neutralize it with concentrated hydrochloric acid.

  • Precipitate the anthranilic acid by adding glacial acetic acid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be recrystallized from hot water to yield pure anthranilic acid.

Biological Activity and Applications

Both anthranilic acid and its methoxy derivative are important building blocks in medicinal chemistry and have inherent biological activities.

Anthranilic Acid: Anthranilic acid is a key precursor in the biosynthesis of tryptophan in microorganisms. In the context of bacterial signaling, it serves as a crucial building block for the synthesis of the Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule that regulates virulence factor production in Pseudomonas aeruginosa.

Anthranilic_Acid_in_PQS_Biosynthesis Chorismate Chorismate Anthranilate_Synthase Anthranilate_Synthase Chorismate->Anthranilate_Synthase Anthranilic_Acid Anthranilic_Acid Anthranilate_Synthase->Anthranilic_Acid PhnAB PqsA PqsA Anthranilic_Acid->PqsA HHQ 2-Heptyl-4-quinolone (HHQ) PqsA->HHQ Malonyl_CoA Malonyl_CoA Malonyl_CoA->PqsA PqsH PqsH HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS

Caption: Biosynthetic pathway of PQS from chorismate via anthranilic acid.

This compound: This substituted anthranilic acid is a valuable intermediate in the synthesis of various pharmaceuticals. A notable application is in the preparation of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is used for the treatment of type 2 diabetes. The IC50 value for Alogliptin's inhibition of DPP-4 is less than 10 nM.

Alogliptin_Synthesis_Workflow Substrate This compound Step1 Multi-step Chemical Synthesis Substrate->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Final Coupling and Deprotection Intermediate->Step2 Alogliptin Alogliptin Step2->Alogliptin Target DPP-4 Inhibition (IC50 < 10 nM) Alogliptin->Target

Caption: Workflow for the synthesis of Alogliptin.

Conclusion

The comparative analysis of this compound and anthranilic acid reveals distinct differences in their physicochemical properties and biological applications, primarily driven by the presence of the methoxy group. While anthranilic acid plays a fundamental role in primary metabolism and bacterial signaling, its 5-methoxy derivative serves as a crucial and tailored building block in the synthesis of modern therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore and utilize these important chemical entities in their respective fields.

References

A Comparative Guide to the Biological Activities of 2-Amino-5-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activities of 2-Amino-5-methoxybenzoic acid and its structural isomers. Due to a lack of direct comparative studies in publicly available literature, this document outlines the imperative experimental protocols and potential signaling pathways to investigate, thereby enabling a systematic evaluation of their therapeutic potential.

Introduction

This compound and its isomers are aromatic compounds that serve as versatile building blocks in medicinal chemistry.[1][2] Their structural similarity to endogenous molecules suggests a potential for diverse biological activities. Derivatives of aminobenzoic and methoxybenzoic acids have shown promise as anti-inflammatory, antimicrobial, and cytotoxic agents.[3][4][5] Understanding the subtle differences in biological effects conferred by the varied positions of the amino and methoxy (B1213986) groups on the benzoic acid scaffold is crucial for the targeted design of novel therapeutics. This guide proposes a standardized approach to compare the biological activities of these isomers.

Potential Biological Activities for Comparison

Based on the known activities of related compounds, the following biological activities are proposed for a comparative study of this compound and its isomers:

  • Anti-inflammatory Activity: To assess the potential to mitigate inflammatory responses.

  • Antimicrobial Activity: To evaluate the efficacy against various bacterial and fungal strains.

  • Cytotoxic Activity: To determine the potential for use in oncology by assessing toxicity against cancer cell lines.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data obtained from the proposed experimental protocols should be summarized in structured tables.

Table 1: Comparative Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC50, µM)Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (IC50, µM)
This compound
2-Amino-3-methoxybenzoic acid
2-Amino-4-methoxybenzoic acid
2-Amino-6-methoxybenzoic acid
3-Amino-5-methoxybenzoic acid
Positive Control (e.g., Celecoxib)

Table 2: Comparative Antimicrobial Activity

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus
This compound
2-Amino-3-methoxybenzoic acid
2-Amino-4-methoxybenzoic acid
2-Amino-6-methoxybenzoic acid
3-Amino-5-methoxybenzoic acid
Positive Control (e.g., Ciprofloxacin, Fluconazole)

Table 3: Comparative Cytotoxic Activity

CompoundHalf-maximal Inhibitory Concentration (IC50, µM)
Human Breast Cancer (MCF-7)
This compound
2-Amino-3-methoxybenzoic acid
2-Amino-4-methoxybenzoic acid
2-Amino-6-methoxybenzoic acid
3-Amino-5-methoxybenzoic acid
Positive Control (e.g., Doxorubicin)

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[6][7]

  • Preparation of Test Compounds: Prepare stock solutions of the aminomethoxybenzoic acid isomers in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8]

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[8] Dilute this suspension to achieve a final concentration of about 5 x 105 CFU/mL in the wells.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cell lines by measuring metabolic activity.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) and a normal cell line (e.g., NIH-3T3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours.[12]

  • MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Comparison Compound This compound & Isomers Stock Prepare Stock Solutions Compound->Stock Serial Serial Dilutions Stock->Serial AntiInflammatory Anti-inflammatory Assay (NO Production) Serial->AntiInflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Serial->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Serial->Cytotoxicity IC50_Inflam Calculate IC50 (Anti-inflammatory) AntiInflammatory->IC50_Inflam MIC Determine MIC (Antimicrobial) Antimicrobial->MIC IC50_Cyto Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50_Cyto Compare Compare Biological Activities of Isomers IC50_Inflam->Compare MIC->Compare IC50_Cyto->Compare

Proposed workflow for the comparative biological evaluation.

Potential Anti-inflammatory Signaling Pathway

Derivatives of related benzoic acids are known to inhibit the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[13]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->ProInflammatory transcription Compound Aminomethoxybenzoic Acid Isomer Compound->IKK inhibits? Compound->NFkB_p65 inhibits translocation?

Potential inhibition of the NF-κB signaling pathway.

Potential Mechanism of Action in Bacteria

Para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, is a precursor in the bacterial folate synthesis pathway. It is possible that aminomethoxybenzoic acid isomers could interfere with this pathway.[3]

G Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Compound Aminomethoxybenzoic Acid Isomer Compound->DHPS competitive inhibition? Sulfonamides Sulfonamides (Known Inhibitors) Sulfonamides->DHPS

Hypothesized interference with bacterial folate synthesis.

Conclusion

The systematic comparison of the biological activities of this compound and its isomers represents a valuable endeavor in the quest for novel therapeutic agents. By employing the standardized experimental protocols and analytical frameworks outlined in this guide, researchers can elucidate the structure-activity relationships that govern the anti-inflammatory, antimicrobial, and cytotoxic properties of these compounds. The resulting data will be instrumental in identifying promising lead candidates for further drug development.

References

Comparative Guide to the Quantitative Analysis of 2-Amino-5-methoxybenzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of 2-Amino-5-methoxybenzoic acid in a reaction mixture: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical methodologies and serves as a resource for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the key performance metrics for the quantitative analysis of this compound using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (with derivatization)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Linearity Range (R²) 0.5 - 100 µg/mL (>0.999)0.2 - 50 µg/mL (>0.998)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Analysis Time ~10-15 minutes~20-30 minutes
Sample Preparation Dilution, FiltrationDerivatization, Extraction

Experimental Workflows

The general workflows for the quantitative analysis of this compound using HPLC and GC-MS are outlined below.

A Reaction Mixture Sample B Sample Preparation A->B C HPLC Analysis B->C Dilution & Filtration D GC-MS Analysis B->D Derivatization & Extraction E Data Acquisition C->E D->E F Data Processing & Quantification E->F G Report Generation F->G

Caption: General workflow for quantitative analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the direct analysis of this compound in aqueous and organic solvent-based reaction mixtures.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

b. Sample Preparation:

  • Withdraw a known volume (e.g., 100 µL) of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

c. Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity but requires derivatization of the analyte to increase its volatility.

a. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 400 m/z.

b. Sample Preparation and Derivatization:

  • Withdraw a known volume (e.g., 100 µL) of the reaction mixture and evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

c. Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Evaporate and derivatize each standard using the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of a characteristic ion.

Method Comparison

cluster_hplc HPLC-UV cluster_gcms GC-MS H1 Advantages H2 Direct Analysis H1->H2 H3 Faster Analysis Time H1->H3 H4 Simpler Sample Prep H1->H4 H5 Disadvantages H6 Lower Sensitivity H5->H6 H7 Potential for Matrix Interference H5->H7 G1 Advantages G2 Higher Sensitivity G1->G2 G3 Higher Selectivity (MS) G1->G3 G4 Disadvantages G5 Requires Derivatization G4->G5 G6 Longer Analysis Time G4->G6 G7 More Complex Sample Prep G4->G7

Caption: Comparison of HPLC-UV and GC-MS methods.

Disclaimer: The experimental conditions and performance metrics provided are for illustrative purposes. Method development and validation are essential for accurate and reliable quantification in specific reaction mixtures.

A Comparative Spectroscopic Guide to 2-Amino-5-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the structural features of pharmacologically relevant molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Amino-5-methoxybenzoic acid and its halogenated and methylated derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for the identification, characterization, and quality control of these compounds.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses for this compound and a selection of its derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundAromatic Protons-OCH₃-NH₂-COOHOtherSolvent
This compound7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H)3.60 (s, 3H)---DMSO-d₆
2-Amino-5-chlorobenzoic acid------
Methyl 2-amino-5-bromobenzoate-3.8 (s, 3H)5.8 (s, 2H)-Aromatic protons at δ 7.6, 7.1, 6.7CDCl₃
2-Amino-3-methylbenzoic acid------
4-Amino-5-chloro-2-methoxybenzoic acid------

Data for some compounds were not fully available in the initial search.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC=OAromatic Carbons-OCH₃Solvent
2-Amino-4,5-dimethoxybenzoic acid----
2-Amino-3-methoxybenzoic acid--55.5DMSO-d₆
Derivatives of benzoic acidVaried shifts for C-1 to C-6 based on substitution patterns.[1]--

Detailed ¹³C NMR data for a direct comparison was limited in the initial search results.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC=O StretchingC-O StretchingOther Key Bands
2-Amino-5-bromobenzoic acid3497, 338316751239, 11601616, 1587, 1548 (aromatic C=C)
4-Amino-5-chloro-2-methoxybenzoic acidAmino (-NH₂) group vibrationsCarboxylic acid (-COOH) group vibrationsMethoxy (-OCH₃) group vibrationsChloro (-Cl) and benzene (B151609) ring vibrations.[2]
2-Amino-3-methylbenzoic acid--1166, 1079 (hydroxyl group)-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation PeaksIonization Method
2-Amino-5-chlorobenzoic acid171153, 125, 107Electron Ionization[3][4]
2-Amino-5-methylbenzoic acid151.1626--

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow for spectroscopic analysis and a relevant biological signaling pathway for a derivative.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation start Compound Synthesis (e.g., this compound derivatives) dissolution Dissolution in appropriate deuterated solvent (for NMR) or other suitable solvent (for UV-Vis) start->dissolution pellet Preparation of KBr pellet or mull (for solid-state IR) start->pellet ms Mass Spectrometry start->ms nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr uv UV-Vis Spectroscopy dissolution->uv ir FT-IR Spectroscopy pellet->ir spectra Acquisition of Spectra nmr->spectra ir->spectra ms->spectra uv->spectra interpretation Spectral Interpretation (Peak assignment, chemical shift analysis, fragmentation pattern analysis) spectra->interpretation comparison Comparative Analysis of Derivatives interpretation->comparison characterization Structural Elucidation and Characterization comparison->characterization G Simplified 5-HT4 Receptor Signaling Pathway agonist 4-Amino-5-chloro- 2-methoxybenzoic acid (5-HT4R Agonist) receptor 5-HT4 Receptor agonist->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Responses (e.g., smooth muscle relaxation, neurotransmitter release) pka->downstream phosphorylates targets leading to

References

Cross-Reactivity Profiles of Compounds Derived from 2-Amino-5-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-methoxybenzoic acid serves as a versatile starting material in the synthesis of a variety of pharmacologically active compounds. Understanding the cross-reactivity of these synthesized molecules is paramount in drug development to ensure target specificity and minimize off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of key compounds synthesized from this precursor, supported by experimental data and detailed methodologies.

Alogliptin: A Case Study in Selectivity

Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, is a prime example of a compound synthesized from this compound. Its development focused on achieving high selectivity against other closely related proteases to ensure a favorable safety profile.

Quantitative Cross-Reactivity Data for Alogliptin

The selectivity of Alogliptin has been demonstrated through rigorous in vitro testing against related dipeptidyl peptidases, particularly DPP-8 and DPP-9.

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
AlogliptinDPP-4<10>10,000-fold>10,000-fold

This high degree of selectivity is a critical attribute, as inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.

Experimental Protocol: DPP-4 Inhibition Assay

The inhibitory activity and selectivity of compounds like Alogliptin are typically determined using a fluorometric in vitro assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (serially diluted)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer to the wells of the 96-well plate.

  • Add the serially diluted test compound to the respective wells.

  • Add the DPP enzyme (DPP-4, DPP-8, or DPP-9) to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Buffer Assay Buffer Enzyme DPP Enzyme (DPP-4, DPP-8, or DPP-9) Buffer->Enzyme 1. Add Compound Test Compound (Serial Dilutions) Compound->Enzyme 2. Add Substrate Fluorogenic Substrate Enzyme->Substrate 3. Incubate & Add Reader Fluorescence Plate Reader Substrate->Reader 4. Measure Fluorescence IC50 IC50 Calculation Reader->IC50 5. Analyze Data

DPP-4 Inhibition Assay Workflow

Quinazolinone Derivatives: Broad Panel Screening

Quinazolinone scaffolds, which can be synthesized from this compound, are known to interact with a variety of biological targets. A study on a series of quinazolinone-based histamine (B1213489) H3 receptor inverse agonists, while not directly originating from this compound, provides a valuable framework for assessing cross-reactivity. In this study, a lead compound was screened against a panel of 115 diverse binding sites to determine its selectivity profile.

While specific quantitative data for a broad panel screening of a quinazolinone directly derived from this compound is not publicly available, the methodology employed in the aforementioned study serves as a benchmark for such an investigation.

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor

The primary affinity of the quinazolinone derivatives for the histamine H3 receptor is typically determined using a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • Radioligand (e.g., [3H]-Nα-methylhistamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., clobenpropit)

  • Test compound (serially diluted)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known H3 receptor ligand.

  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki value is determined from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Cell Membranes (H3 Receptor) Filtration Filtration Membranes->Filtration Incubate with Radioligand & Compound Radioligand Radioligand Radioligand->Filtration Compound Test Compound Compound->Filtration Washing Washing Filtration->Washing Separate Bound from Free Counting Scintillation Counting Washing->Counting Wash Filters Analysis Ki Calculation Counting->Analysis Measure Radioactivity G Alogliptin Alogliptin DPP4 DPP-4 Alogliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Raises

A Comparative Guide to the Synthesis of 2-Amino-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic pathways to a key pharmaceutical intermediate, 2-Amino-5-methoxybenzoic acid, is presented for researchers, scientists, and professionals in drug development. This guide focuses on comparing the efficacy of different synthetic routes, supported by experimental data and detailed methodologies.

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency of its production is a critical factor in the overall cost and timeline of drug development. This guide evaluates the most common synthetic routes to this intermediate, providing a clear comparison of their performance based on yield, purity, and reaction conditions.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, enabling a direct comparison of their efficacy.

ParameterRoute 1: Reduction of 5-Methoxy-2-nitrobenzoic AcidRoute 2: Amination of 2-Bromo-5-methoxybenzoic Acid
Starting Material 5-Methoxy-2-nitrobenzoic acid2-Bromo-5-methoxybenzoic acid
Key Reagents/Catalyst Palladium on Carbon (Pd/C), Hydrogen (H₂)Copper catalyst, Amine source
Reported Yield 98%[1]Up to 99% (for similar substrates)[2]
Reaction Time 18 hours[1]24 hours (for similar substrates)[2]
Reaction Temperature Room Temperature[1]130 °C (for similar substrates)[2]
Key Advantages High yield, mild reaction conditionsPotentially high yield
Key Disadvantages Use of flammable H₂ gas, catalyst costHigher reaction temperature, potential for side reactions

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Reduction of 5-Methoxy-2-nitrobenzoic Acid

This widely used method involves the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

  • 10% Palladium on Carbon (Pd/C) (300 mg)

  • Tetrahydrofuran (THF) (250 mL)

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • A mixture of 5-Methoxy-2-nitrobenzoic acid and 10% Pd/C in THF is prepared in a suitable reaction vessel.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen balloon at room temperature for 18 hours.[1]

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound as a brown solid.[1]

Reported Yield: 25.0 g (98%)[1]

Route 2: Copper-Catalyzed Amination of 2-Bromo-5-methoxybenzoic Acid (General Protocol)

Materials:

Procedure (General):

  • A mixture of the 2-bromobenzoic acid derivative, the amine source, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.[2]

  • The reaction mixture is cooled and poured into water.

  • The crude product is precipitated by acidification with dilute HCl.

  • Further purification is achieved by dissolving the residue in an aqueous sodium carbonate solution, filtering, and re-precipitating with acid.

Synthetic Route Comparison Workflow

The following diagram illustrates the logical flow for comparing the different synthetic routes to this compound.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Amination cluster_2 Comparison Metrics start1 5-Methoxy-2-nitrobenzoic acid step1 Reduction (Pd/C, H₂) start1->step1 product This compound step1->product time Reaction Time step1->time conditions Conditions step1->conditions yield Yield product->yield purity Purity product->purity start2 2-Bromo-5-methoxybenzoic acid step2 Amination (Cu catalyst) start2->step2 step2->product step2->time step2->conditions

Caption: Comparative workflow of synthetic routes.

Conclusion

Based on the available experimental data, the reduction of 5-methoxy-2-nitrobenzoic acid (Route 1) is a highly efficient and well-documented method for the synthesis of this compound, offering an excellent yield under mild conditions.[1] While the copper-catalyzed amination of 2-bromo-5-methoxybenzoic acid (Route 2) presents a viable alternative with the potential for high yields, further optimization and specific procedural development are required to assess its efficacy directly against the established reduction method. For researchers and drug development professionals seeking a reliable and high-yielding synthesis, the reduction of the corresponding nitro compound is the recommended route based on current literature.

References

A Comparative Guide to the Validation of 2-Amino-5-methoxybenzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Amino-5-methoxybenzoic acid as a potential reference standard. Through a detailed comparison with established reference materials and a presentation of key experimental data, this document aims to equip researchers and drug development professionals with the necessary information to evaluate its suitability for their analytical needs.

Executive Summary

This compound is a readily available chemical reagent used in various synthetic applications within the pharmaceutical and chemical industries.[1][2] Its validation as a reference standard requires a thorough assessment of its purity, identity, and stability. This guide outlines the analytical methodologies for its characterization and compares its attributes against established pharmacopeial reference standards for similar aromatic carboxylic acids. While commercially available this compound demonstrates high purity, its qualification as a primary reference standard necessitates rigorous in-house validation, as it is not typically offered as a certified reference material by major pharmacopeias.

Characterization and Purity Assessment

The identity and purity of this compound are established through a combination of spectroscopic and chromatographic techniques. Commercially available batches typically exhibit a purity of 97% or greater, as determined by High-Performance Liquid Chromatography (HPLC) or titration.[3]

Table 1: Typical Specifications for this compound

ParameterTypical SpecificationAnalytical Method
AppearanceWhite to gray or light yellow crystalline powderVisual Inspection
IdentityConforms to structureIR, NMR, MS
Purity (HPLC)≥ 98.0%HPLC
Purity (Titration)≥ 98.0%Acid-Base Titration
Melting Point148-152 °CCapillary Method
Comparison with Alternative Reference Standards

For a comprehensive evaluation, this compound is compared against two widely recognized certified reference materials (CRMs): Benzoic Acid and 4-Aminobenzoic Acid. These alternatives are established as primary standards by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Table 2: Comparison of this compound with Alternative Reference Standards

FeatureThis compoundBenzoic Acid4-Aminobenzoic Acid
Availability as CRM Not commonly availableReadily available from USP, EP, etc.[4][5]Readily available from USP, EP, etc.[6][7][8][9]
Typical Purity ≥ 98% (Commercial Grade)[10][11]≥ 99.5% (CRM)≥ 99.0% (CRM)[7]
Primary Use Synthetic intermediate, research chemical[1][2]Primary standard for acid-base titration, HPLC calibrantPharmaceutical reference standard[6][8]
Traceability To supplier's internal standardsTraceable to international standards (e.g., NIST)Traceable to international standards (e.g., NIST)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a reference standard. The following protocols are provided as representative examples for the validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and to separate it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Acid-Base Titration for Assay

Objective: To determine the assay of this compound.

  • Apparatus: A calibrated burette or an autotitrator.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Indicator: Phenolphthalein solution or potentiometric endpoint detection.

  • Procedure: Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached.

  • Calculation: The assay is calculated based on the volume of titrant consumed and the molecular weight of this compound.

Forced Degradation Studies

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solid and solution form) to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC to determine the extent of degradation and to identify any degradation products.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in the validation of a reference standard.

Validation_Workflow cluster_0 Material Acquisition and Initial Characterization cluster_1 Method Development and Validation cluster_2 Reference Standard Qualification Material Sourcing Material Sourcing Initial ID and Purity Initial ID and Purity Material Sourcing->Initial ID and Purity Vendor CoA Preliminary Stability Assessment Preliminary Stability Assessment Initial ID and Purity->Preliminary Stability Assessment Method Development (HPLC, Titration) Method Development (HPLC, Titration) Preliminary Stability Assessment->Method Development (HPLC, Titration) Method Validation Method Validation Method Development (HPLC, Titration)->Method Validation Specificity, Linearity, Accuracy, Precision Characterization (Spectroscopy, etc.) Characterization (Spectroscopy, etc.) Method Validation->Characterization (Spectroscopy, etc.) Purity Assignment Purity Assignment Characterization (Spectroscopy, etc.)->Purity Assignment Mass Balance Stability Studies Stability Studies Purity Assignment->Stability Studies Long-term and Accelerated Certified Reference Standard Certified Reference Standard Stability Studies->Certified Reference Standard

A flowchart illustrating the validation workflow for a reference standard.

Signaling_Pathway_Example 2-Amino-5-methoxybenzoic_acid This compound Derivative Target_Receptor Target Receptor 2-Amino-5-methoxybenzoic_acid->Target_Receptor Binding and Activation Downstream_Kinase_1 Downstream Kinase 1 Target_Receptor->Downstream_Kinase_1 Phosphorylation Cascade Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

An example of a hypothetical signaling pathway involving a derivative.

Conclusion

This compound serves as a valuable and readily accessible starting material and intermediate in pharmaceutical research and development. While it is commercially available in high purity, it lacks the official certification and traceability of pharmacopeial reference standards like Benzoic Acid and 4-Aminobenzoic Acid. For applications requiring the highest level of accuracy and regulatory compliance, the use of a certified reference material is recommended. However, for in-house assays and research purposes, this compound can be a suitable and cost-effective option, provided it undergoes a rigorous in-house validation process as outlined in this guide to establish its fitness for purpose.

References

Comparative Guide to the LC-MS Analysis of 2-Amino-5-methoxybenzoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the identification and quantification of metabolites of 2-Amino-5-methoxybenzoic acid. Due to a lack of specific published studies on this compound, this guide synthesizes information from the analysis of analogous aromatic amines and benzoic acid derivatives to present potential metabolic pathways and expected analytical performance.

Introduction

This compound is an aromatic amine and a benzoic acid derivative.[1][2] Understanding its metabolic fate is crucial for drug development and safety assessment. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying and quantifying drug metabolites due to its high sensitivity and selectivity.[3] This guide compares the expected performance of LC-MS/MS with other analytical techniques and provides detailed experimental protocols based on established methods for similar compounds.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. In silico prediction tools can be utilized to identify potential metabolites when experimental data is unavailable.[4][5][6]

Based on the structure of this compound, the following metabolic transformations are plausible:

  • Phase I Metabolism:

    • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

    • N-Acetylation: Acetylation of the primary amine group.

    • O-Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl or carboxyl groups.

    • Sulfation: Conjugation of a sulfate (B86663) group to a hydroxyl group.

    • Glycine (B1666218) Conjugation: Conjugation of glycine to the carboxylic acid group.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation N-Acetylation N-Acetylation This compound->N-Acetylation O-Demethylation O-Demethylation This compound->O-Demethylation Glycine Conjugation Glycine Conjugation This compound->Glycine Conjugation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation O-Demethylation->Glucuronidation

Predicted metabolic pathway of this compound.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and throughput. Below is a comparison of typical performance characteristics for different analytical techniques based on data from analogous compounds.

Table 1: Comparison of Analytical Method Performance for Aromatic Amines and Benzoic Acids

ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Linearity (r²) > 0.99> 0.998> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL50 - 500 ng/mL1 - 50 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%Within ±15%
Precision (%RSD) < 15% (< 20% at LLOQ)< 15%< 15%
Recovery > 80%85 - 105%Variable, depends on derivatization
Selectivity HighModerateHigh
Throughput HighModerateModerate to Low

Data synthesized from studies on analogous aromatic amines and benzoic acid derivatives.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for sample preparation and analysis.

This protocol is adapted from general procedures for the analysis of small molecules in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of potential metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

This protocol is based on general methods for the analysis of aromatic compounds.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of a biological sample (e.g., urine), add an internal standard.

    • Adjust the pH to acidic (e.g., pH 3) with a suitable acid.

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness and reconstitute in the mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.1% phosphoric acid in water) in a suitable ratio (e.g., 60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Protein Precipitation / LLE Protein Precipitation / LLE Biological Sample->Protein Precipitation / LLE Evaporation Evaporation Protein Precipitation / LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (MS1) Mass Analysis (MS1) Ionization (ESI)->Mass Analysis (MS1) Fragmentation (CID) Fragmentation (CID) Mass Analysis (MS1)->Fragmentation (CID) Mass Analysis (MS2) Mass Analysis (MS2) Fragmentation (CID)->Mass Analysis (MS2) Peak Integration Peak Integration Mass Analysis (MS2)->Peak Integration Quantification Quantification Peak Integration->Quantification Metabolite Identification Metabolite Identification Quantification->Metabolite Identification

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-methoxybenzoic acid, ensuring compliance with safety regulations and promoting a secure laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure responsible chemical waste management.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling and disposal. According to safety data sheets, it can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may be harmful.[4][5] Therefore, it is imperative to treat this substance as hazardous waste unless explicitly determined otherwise by qualified environmental health and safety (EHS) personnel.

II. Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Regular Trash: Disposal of chemical waste in the regular trash is not permitted.[6][7]

  • Sanitary Sewer: Pouring chemicals down the sink is generally prohibited without written permission from EHS.[6][8]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[6][9] It is the generator's responsibility to ensure proper identification.

  • Assume all chemical waste, including this compound and materials contaminated with it, is hazardous.[9][10]

  • Consult your institution's EHS department for specific classification procedures.

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safe transport and disposal.

  • Container: Use a suitable, leak-proof container with a secure lid that is compatible with the chemical.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[6][7] The label must include:

    • The full chemical name: "this compound" (abbreviations and formulas are not acceptable).[6]

    • The quantity or concentration of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory, room number).

    • The name and contact information of the principal investigator or responsible party.[6]

    • Appropriate hazard pictograms.[6]

Step 3: Waste Accumulation and Storage

  • Store the hazardous waste container in a designated, well-ventilated area.[2][3]

  • Ensure the container is kept closed except when adding waste.[7][9]

  • Segregate incompatible waste materials to prevent dangerous reactions.[7]

  • Secondary containment should be used to capture any potential leaks or spills.[10]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste program to schedule a pickup.[6][10]

  • Provide a complete inventory of the waste to be disposed of.[6]

  • Do not transport hazardous waste yourself unless specifically trained and authorized to do so.[10]

Step 5: Handling Spills and Contaminated Materials

  • In the event of a spill, immediately alert personnel in the area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]

  • For minor spills, clean up using absorbent materials.[1] All materials used for cleanup must be disposed of as hazardous waste.[10]

  • For major spills, evacuate the area and contact your institution's emergency response team.

IV. Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly.

  • Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent.[10]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7][10]

  • After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash, in accordance with institutional policy.[7][10]

Quantitative Data Summary

While specific disposal parameters for this compound are subject to local regulations, the following table summarizes general guidelines for chemical waste.

ParameterGuidelineCitation
pH Range for Sewer Disposal Generally between 5.5 and 10.5 for dilute, approved substances. Requires explicit EHS approval. [8]
Maximum Accumulation Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 2-Amino-5- methoxybenzoic acid waste B Is the material intended for discard? A->B C Treat as Hazardous Waste B->C Yes I Continue to use or store properly B->I No D Select a compatible, leak-proof container with a secure lid C->D E Label container with 'Hazardous Waste' and full chemical name, date, and PI info D->E F Store in a designated, ventilated area with secondary containment E->F G Contact EHS/Hazardous Waste Program for pickup and disposal F->G H End: Waste properly disposed G->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 6705-03-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn when there is a splash hazard.
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use. For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.
Protective ClothingStandard laboratory coat.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask or handle the material under a certified chemical fume hood.
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary depending on the extent of the spill.

Quantitative Data Summary

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this chemical with a high degree of caution and to keep exposure to an absolute minimum.

Parameter Value Source
Occupational Exposure Limit (OEL) Not EstablishedOSHA, NIOSH, ACGIH
Glove Breakthrough Time Not Specifically Tested. General guidance for nitrile gloves suggests suitability for splash protection. For prolonged contact, specific glove manufacturer data should be consulted for a similar chemical class.General Chemical Resistance Guides

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a certified chemical fume hood.

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

  • Close the container tightly after use.

3. Solution Preparation:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, do so in a well-ventilated area, preferably within a fume hood.

4. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.

5. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect unused this compound and any materials grossly contaminated with it (e.g., weighing papers, paper towels from a spill) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatible.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not dispose of this material down the drain or in the regular trash.

  • Contaminated Packaging:

    • Empty containers should be handled as if they contain residual product.

    • Triple rinse the container with an appropriate solvent. Collect the rinsate as hazardous waste.

    • Dispose of the cleaned container in accordance with local, state, and federal regulations.

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Check Fume Hood Check Fume Hood Inspect PPE Inspect PPE Check Fume Hood->Inspect PPE Proceed if operational Locate Safety Shower/Eyewash Locate Safety Shower/Eyewash Inspect PPE->Locate Safety Shower/Eyewash Proceed if intact Weigh Solid Weigh Solid Locate Safety Shower/Eyewash->Weigh Solid Proceed if accessible Prepare Solution Prepare Solution Weigh Solid->Prepare Solution In Fume Hood Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Collect Solid Waste Collect Solid Waste Perform Experiment->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Perform Experiment->Collect Liquid Waste Wash Hands Wash Hands Decontaminate Work Area->Wash Hands Dispose via Licensed Contractor Dispose via Licensed Contractor Collect Solid Waste->Dispose via Licensed Contractor Collect Liquid Waste->Dispose via Licensed Contractor

Caption: Workflow for the safe handling and disposal of this compound.

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